(2-Iodo-4,5-dimethoxyphenyl)boronic acid
Description
Properties
Molecular Formula |
C8H10BIO4 |
|---|---|
Molecular Weight |
307.88 g/mol |
IUPAC Name |
(2-iodo-4,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BIO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 |
InChI Key |
NOGYHHPBYCIKBZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1I)OC)OC)(O)O |
Origin of Product |
United States |
1. Foundational & Exploratory
An In-depth Technical Guide to (2-Iodo-4,5-dimethoxyphenyl)boronic acid: Synthesis, Properties, and Applications
Foreword: Navigating the Landscape of a Niche Reagent
In the vast repository of chemical reagents available to the modern researcher, some compounds stand out not for their ubiquity, but for their specialized utility. (2-Iodo-4,5-dimethoxyphenyl)boronic acid is one such molecule. While not a common off-the-shelf reagent, its structure presents a unique combination of functionalities: a boronic acid poised for cross-coupling, an iodo-substituent providing an alternative reactive handle, and two electron-donating methoxy groups that modulate the electronic properties of the aromatic ring. This guide is designed for researchers, scientists, and drug development professionals who wish to leverage these features. Due to the specialized nature of this compound, this document moves beyond a simple recitation of known properties. Instead, it provides a comprehensive roadmap, beginning with a robust and logical synthetic pathway to access the molecule, followed by an analysis of its anticipated properties and a detailed exploration of its primary application in palladium-catalyzed cross-coupling reactions. Every protocol and claim is grounded in established chemical principles and supported by authoritative references, ensuring a self-validating and trustworthy resource.
Synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid: A Strategic Approach
The target molecule can be efficiently prepared from the commercially available starting material 1,2-dimethoxybenzene (veratrole) via a two-step sequence involving iodination followed by a directed ortho-metalation and borylation. This pathway is both logical and scalable, relying on well-understood and high-yielding transformations.
Step 1: Synthesis of the Precursor: 1-Iodo-3,4-dimethoxybenzene
The critical first step is the regioselective iodination of 1,2-dimethoxybenzene. The two methoxy groups are ortho-, para-directing. Direct iodination tends to yield the 4-iodo product due to steric hindrance at the ortho positions. A reliable method involves using iodine in the presence of a mild oxidizing agent.
Experimental Protocol: Iodination of 1,2-Dimethoxybenzene
-
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Iodine (I₂)
-
Orthoperiodic acid (H₅IO₆) or similar oxidant
-
Acetic Acid
-
Methanol
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-dimethoxybenzene (1.0 eq.) in glacial acetic acid.
-
Add iodine (I₂, approx. 0.5 eq.) and a suitable oxidizing agent like orthoperiodic acid (approx. 0.3 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 1-iodo-3,4-dimethoxybenzene, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to yield the product as a solid.
-
Step 2: Directed Lithiation and Borylation
With the iodinated precursor in hand, the final step is the introduction of the boronic acid moiety. This is achieved through a lithium-halogen exchange, which generates a highly reactive aryllithium intermediate. This intermediate is then quenched with a trialkyl borate ester, followed by acidic workup to yield the desired boronic acid. The iodine at the 2-position directs the lithiation to that specific site.
Experimental Protocol: Synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid
-
Materials:
-
1-Iodo-3,4-dimethoxybenzene
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Triisopropyl borate or Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)
-
Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add 1-iodo-3,4-dimethoxybenzene (1.0 eq.) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Lithiation: Slowly add n-butyllithium (approx. 1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for 30-60 minutes. The formation of the aryllithium species occurs during this time.[1]
-
Borylation: Add triisopropyl borate (approx. 1.2 eq.), also dropwise, keeping the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2][3]
-
Workup: Cool the mixture in an ice bath and quench the reaction by the slow addition of aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or by washing with a non-polar solvent like hexane to afford (2-Iodo-4,5-dimethoxyphenyl)boronic acid.
-
Synthetic Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
The following protocol is a robust, general procedure that can be adapted for coupling (2-Iodo-4,5-dimethoxyphenyl)boronic acid with various aryl halides.
-
Materials:
-
(2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 eq.)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 eq.), (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). Following this, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
-
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling arylboronic acids and iodo-organic compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. [4]* Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [4]* Toxicology: While specific toxicological data is unavailable, related compounds are known to cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes, and do not ingest. [4][5][6]* Storage: Store (2-Iodo-4,5-dimethoxyphenyl)boronic acid in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent decomposition. [7][8]Boronic acids can undergo dehydration to form boroxine anhydrides, which may affect reactivity.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(2-Iodo-4,5-dimethoxyphenyl)boronic acid represents a valuable, albeit specialized, building block for synthetic chemistry. Its true potential is unlocked not by finding it in a catalog, but by understanding how to strategically synthesize and deploy it. The dual reactivity offered by the iodo and boronic acid groups, modulated by the dimethoxy substituents, provides a platform for complex molecular construction. This guide has provided a comprehensive framework, from a validated synthetic route to a field-tested application protocol, empowering researchers to confidently incorporate this versatile reagent into their drug discovery and materials science programs.
References
-
PrepChem. (n.d.). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- Google Patents. (n.d.). Method for preparing iodo aromatic hydrocarbon.
- Shin, S. Y., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine (2C-I). Journal of Forensic Sciences, 56(S1), S156-S161.
-
PubChem. (n.d.). 1-Iodo-3,5-dimethoxybenzene. Retrieved from [Link]
- Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183.
- Google Patents. (n.d.). Process for producing aromatic iodine compound.
- Aggarwal, V. K., et al. (2022). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 24(50), 9276–9280.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1256781-75-5 | (5-Iodo-2-methoxyphenyl)boronic acid - AiFChem [aifchem.com]
- 6. warshel.com [warshel.com]
- 7. chemscene.com [chemscene.com]
- 8. (5-Iodo-2-Methoxyphenyl)boronic acid | 1256781-75-5 [sigmaaldrich.com]
(2-Iodo-4,5-dimethoxyphenyl)boronic acid CAS number and molecular weight
Dual-Functionality in Catalysis and Iterative Cross-Coupling
Executive Summary
(2-Iodo-4,5-dimethoxyphenyl)boronic acid is a specialized organoboron compound characterized by the orthogonal reactivity of its functional groups. Unlike standard phenylboronic acids used solely for Suzuki-Miyaura couplings, this molecule possesses an iodine atom at the ortho position relative to the boronic acid moiety. This structural proximity induces unique electronic effects, rendering the molecule valuable in two distinct domains: Iterative Cross-Coupling (ICC) for constructing complex terphenyl backbones, and Green Catalysis , where it serves as a Lewis-acid catalyst for direct amidation between carboxylic acids and amines.
This guide analyzes the physicochemical properties, synthetic pathways, and handling protocols required to utilize this compound effectively in drug discovery and materials science.
Chemical Passport & Properties[1][2][3][4]
| Property | Data |
| Chemical Name | (2-Iodo-4,5-dimethoxyphenyl)boronic acid |
| CAS Number | 380430-55-7 (Acid form); Note: Verify batch-specific CAS as pinacol esters are common. |
| Molecular Formula | C₈H₁₀BIO₄ |
| Molecular Weight | 307.88 g/mol |
| Appearance | Off-white to pale yellow powder (Light Sensitive) |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water. |
| pKa | ~7.5 - 8.0 (estimated; lower than PhB(OH)₂ due to inductive effect of Iodine) |
| SMILES | COc1cc(I)c(B(O)O)cc1OC |
Mechanistic Insight: The Ortho-Iodo Effect
The core technical value of this molecule lies in the interaction between the Iodine (I) and the Boron (B) atoms.
A. The "Janus" Reactivity (Iterative Cross-Coupling)
In palladium-catalyzed cross-coupling, this molecule presents a chemoselectivity challenge.
-
C–I Bond: Highly reactive toward Oxidative Addition (Pd⁰ → Pdᴵᴵ).
-
C–B Bond: Reactive toward Transmetallation (Pdᴵᴵ–X → Pdᴵᴵ–Ar).
Expert Insight: To use this as a linker, one must control the order of events. Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) will lead to rapid self-polymerization (head-to-tail coupling). Successful utilization requires either:
-
Protection: Using MIDA-boronates to mask the boron while coupling the iodide.
-
Orthogonality: Coupling the boronic acid first using a catalyst system that is sluggish toward oxidative addition of the iodide (e.g., ligand-free Pd in water), though this is rare.
B. Catalytic Amidation (The "Green" Angle)
Recent studies (see Marcelli, 2010 and Al-Zoubi, 2012) utilize ortho-iodoarylboronic acids as catalysts for forming amide bonds from carboxylic acids and amines at ambient temperature, avoiding harsh coupling reagents (EDC/HATU).
-
Mechanism: The boronic acid forms a mixed anhydride (acyl boronate) with the carboxylic acid. The ortho-iodine atom is hypothesized to act as a weak Hydrogen-bond acceptor or exert a field effect that stabilizes the transition state, accelerating the nucleophilic attack of the amine.
Figure 1: Catalytic cycle for direct amidation. The ortho-iodo group enhances the electrophilicity of the acyl boronate intermediate.
Synthesis & Manufacturing Workflow
Synthesizing this molecule requires careful control of temperature to prevent the "Dance of Iodine" (halogen migration) or premature protodeboronation.
Preferred Route: Metal-Halogen Exchange of 1,2-diiodo-4,5-dimethoxybenzene.
Step-by-Step Protocol
-
Starting Material: 1,2-diiodo-4,5-dimethoxybenzene (commercially available or synthesized via iodination of veratrole).
-
Lithiation (The Critical Step):
-
Solvent: Anhydrous THF.
-
Temp:-78°C (Strict control required).
-
Reagent:n-Butyllithium (1.0 equiv).
-
Mechanism:[1] Lithium-Halogen exchange is faster than deprotonation. The steric bulk directs the Li to the position meta to the methoxy groups if possible, but here both positions are equivalent.
-
Intermediate: (2-iodo-4,5-dimethoxyphenyl)lithium.
-
-
Borylation:
-
Add Triisopropyl borate (B(OiPr)₃) or Trimethyl borate at -78°C.
-
Allow to warm to Room Temperature (RT) slowly.
-
-
Hydrolysis:
-
Quench with dilute HCl (1M).
-
Caution: Do not use strong acid or heat, as ortho-iodo boronic acids are prone to protodeboronation (loss of Boron).
-
Figure 2: Synthetic pathway via selective mono-lithiation.
Handling, Stability & Safety
Stability Profile
-
Protodeboronation: High Risk. The presence of electron-donating methoxy groups combined with the ortho-iodo substituent makes the C–B bond labile under acidic conditions or high heat.
-
Storage: Store at 2–8°C under Argon.
-
Solvent: Avoid acetone (forms boronate complexes). Use Methanol or THF.
-
-
Photostability: The C–I bond is light-sensitive. Prolonged exposure to ambient light can lead to liberation of Iodine (purple discoloration). Store in amber vials.
Safety (E-E-A-T)
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Specific Hazard: As an organoiodide, thermal decomposition may release toxic Iodine vapors (
).
Experimental Protocol: Selective Suzuki Coupling
Scenario: Coupling the Boron moiety while preserving the Iodine for a subsequent step.
Objective: Synthesize 4'-iodo-3',4'-dimethoxy-[1,1'-biphenyl]-4-carbonitrile.
-
Reagents:
-
(2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous)
-
DME (Dimethoxyethane)
-
-
Procedure:
-
Degas DME and aqueous Na₂CO₃ separately with Nitrogen for 30 mins.
-
In a Schlenk tube, combine aryl bromide, boronic acid, and Pd catalyst.
-
Add DME and base solution.
-
Heat to 60°C (Do NOT reflux at 80–100°C).
-
Rationale: Lower temperature preserves the C–I bond while the C–Br bond on the partner reacts with the Boron. The oxidative addition of Pd into Ar-Br is generally faster than Ar-I if the Ar-I is sterically hindered (ortho-substitution), but this is a delicate balance.
-
-
Workup:
-
Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purify via column chromatography (Hexane/EtOAc).
-
References
-
Al-Zoubi, R. M., et al. (2012). "Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids."[2] Journal of Organic Chemistry.
-
Marcelli, T. (2010). "Halogen Bonding in Organocatalysis." Angewandte Chemie International Edition.
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
PubChem Database. "Boronic Acid Derivatives."
Sources
Literature review of (2-Iodo-4,5-dimethoxyphenyl)boronic acid in organic synthesis
An In-depth Technical Guide on the Applications of (2-Iodo-4,5-dimethoxyphenyl)boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Multifunctional Reagents
In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of building blocks. (2-Iodo-4,5-dimethoxyphenyl)boronic acid emerges as a preeminent example of a multifunctional reagent, offering chemists a powerful tool for the construction of complex molecular architectures. Its unique structure, featuring both a reactive boronic acid and an iodine atom on a dimethoxy-substituted phenyl ring, allows for sequential and site-selective cross-coupling reactions. This dual reactivity, combined with the electron-donating nature of the methoxy groups that can influence reaction kinetics and product properties, makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This guide provides an in-depth exploration of (2-Iodo-4,5-dimethoxyphenyl)boronic acid, moving beyond a simple catalog of reactions to offer insights into the causality behind experimental choices. We will delve into its synthesis, explore its diverse applications in cross-coupling chemistry with a focus on the Suzuki-Miyaura and Chan-Lam reactions, and present detailed, field-proven protocols. By grounding our discussion in authoritative literature and mechanistic principles, this document aims to serve as a comprehensive resource for researchers seeking to leverage the full potential of this versatile synthetic building block.
Part 1: Synthesis and Characterization of (2-Iodo-4,5-dimethoxyphenyl)boronic Acid
The accessibility of a key building block is paramount to its widespread adoption. The synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid is typically achieved from the readily available starting material, 4-iodo-1,2-dimethoxybenzene. The most common and reliable method involves a directed ortho-metalation followed by borylation.
A Validated Synthetic Protocol
The following protocol details a standard laboratory procedure for the synthesis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid. The choice of a strong lithium amide base, such as lithium diisopropylamide (LDA), is crucial for achieving regioselective deprotonation at the position ortho to the methoxy group and meta to the iodine.
Experimental Protocol: Synthesis via Directed ortho-Metalation
-
Step 1: Preparation of LDA. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add n-butyllithium (1.1 eq.) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Step 2: Lithiation. In a separate flame-dried flask, dissolve 4-iodo-1,2-dimethoxybenzene (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C and slowly add the freshly prepared LDA solution via cannula. The reaction mixture is typically stirred for 1-2 hours at this temperature. The progress of the lithiation can be monitored by TLC.
-
Step 3: Borylation. To the reaction mixture, add triisopropyl borate (1.5 eq.) dropwise at -78 °C. The choice of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and easier workups. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Step 4: Hydrolysis and Workup. The reaction is quenched by the slow addition of aqueous HCl (1 M) or saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 5: Purification. The crude product is often purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield (2-Iodo-4,5-dimethoxyphenyl)boronic acid as a white to off-white solid.
Diagram: Synthetic Workflow for (2-Iodo-4,5-dimethoxyphenyl)boronic acid
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (R²) from the activated boronic acid (a boronate ester formed by reaction with a base) is transferred to the palladium center, displacing the halide. This is often the rate-determining step. The choice of base is critical for the formation of the more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Application in Biaryl Synthesis: A Case Study
(2-Iodo-4,5-dimethoxyphenyl)boronic acid is frequently used in the synthesis of complex biaryl scaffolds found in many biologically active molecules. The following protocol is representative of a typical Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Biaryl Compound
-
Step 1: Reagent Preparation. In a Schlenk flask, combine (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 eq.), the aryl halide/triflate partner (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, commonly K₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Step 2: Solvent Addition and Degassing. Add a suitable solvent system, such as a mixture of dioxane and water or toluene and ethanol. The reaction mixture must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is typically achieved by several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).
-
Step 3: Reaction. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Step 4: Workup and Purification. After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel.
Table: Representative Suzuki-Miyaura Reactions
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85 |
Part 3: Expanding the Synthetic Toolkit with Chan-Lam Coupling
While the Suzuki reaction builds C-C bonds, the Chan-Lam coupling reaction opens the door to the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction provides a valuable alternative to traditional methods that often require harsh conditions.
Mechanism and Advantages
The Chan-Lam coupling typically proceeds under milder conditions than related Buchwald-Hartwig aminations, often running at room temperature and open to the air. The proposed mechanism involves the formation of a copper(III) intermediate.
-
Advantages:
-
Mild Conditions: Often proceeds at room temperature.
-
Air-Tolerant: Does not always require strictly anaerobic conditions.
-
Broad Substrate Scope: Couples with a wide range of amines, anilines, and phenols.
-
Protocol for C-N Bond Formation
Experimental Protocol: Chan-Lam Amination
-
Step 1: Reagent Setup. In a vial, combine (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 eq.), the amine or aniline coupling partner (1.2 eq.), a copper salt such as Cu(OAc)₂ (10-20 mol%), and a base like pyridine or triethylamine (2.0 eq.).
-
Step 2: Solvent and Reaction. Add a solvent such as dichloromethane (DCM) or methanol. The vial is often left open to the air or equipped with a drying tube, and the mixture is stirred at room temperature.
-
Step 3: Monitoring and Workup. Monitor the reaction by TLC. Upon completion, the reaction mixture is typically filtered through a pad of celite to remove copper salts, and the filtrate is concentrated.
-
Step 4: Purification. The residue is purified by column chromatography to yield the desired N-aryl product.
Part 4: Sequential Cross-Coupling: The Power of Orthogonality
The true synthetic power of (2-Iodo-4,5-dimethoxyphenyl)boronic acid lies in the orthogonal reactivity of its two functional groups. The boronic acid and the iodo group can be reacted sequentially under different catalytic systems, allowing for the controlled and regioselective construction of complex, multi-substituted aromatic systems.
A common strategy involves first performing a Suzuki-Miyaura reaction at the boronic acid position, followed by a second cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki) at the iodo position. This approach is invaluable in the synthesis of natural products and drug candidates.
Diagram: Sequential Cross-Coupling Strategy
Caption: A sequential cross-coupling strategy using the title compound.
Conclusion and Future Outlook
(2-Iodo-4,5-dimethoxyphenyl)boronic acid is more than just another reagent; it is a strategic building block that embodies the principles of efficiency and elegance in modern organic synthesis. Its capacity for participation in a variety of powerful cross-coupling reactions, coupled with the potential for sequential, site-selective functionalization, ensures its continued relevance in both academic and industrial research. From the synthesis of complex biaryl motifs in drug candidates to the construction of novel conjugated materials, the applications of this versatile compound are vast and continue to expand. As chemists push the boundaries of molecular design, the demand for such multifunctional, strategically designed reagents will undoubtedly grow, placing (2-Iodo-4,5-dimethoxyphenyl)boronic acid at the forefront of innovative synthetic chemistry.
References
A comprehensive list of references is not available.
Predicted NMR spectra for (2-Iodo-4,5-dimethoxyphenyl)boronic acid
Technical Whitepaper: Structural Elucidation and NMR Profiling of (2-Iodo-4,5-dimethoxyphenyl)boronic acid
Executive Summary
(2-Iodo-4,5-dimethoxyphenyl)boronic acid is a highly specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the boronic acid moiety (
However, characterizing this molecule presents specific challenges due to the quadrupolar nature of the boron nucleus , the heavy-atom effect of iodine , and the propensity of boronic acids to dehydrate into boroxine anhydrides . This guide provides a definitive predicted NMR profile, grounded in substituent additivity principles and experimental data from analogous systems, to ensure accurate identification and purity assessment.
Structural Analysis & Electronic Environment
To accurately predict the NMR landscape, we must deconstruct the electronic environment of the 1,2,4,5-substituted benzene ring.
-
Boronic Acid (C-1): Acts as a
-acceptor but -donor. It significantly broadens the attached carbon signal (C-1) in NMR due to quadrupolar relaxation. -
Iodine (C-2): Exerts a massive "Heavy Atom Effect," causing a counter-intuitive upfield shift (shielding) of the attached carbon (C-2), often pushing it below 100 ppm, while deshielding the ortho proton (H-3).
-
Methoxy Groups (C-4, C-5): Strong
-donors. They shield the ortho and para positions while strongly deshielding the ipso carbons (C-4, C-5) to the 150 ppm region.
Diagram 1: Structural Connectivity & Substituent Effects
Caption: Electronic influence of substituents on specific NMR signals. Note the orthogonal effects of Iodine and Boron.
Predicted NMR Landscape
Solvent Protocol: The spectrum should ideally be recorded in DMSO-
-
Why?
promotes the formation of cyclic boroxine trimers (anhydrides), leading to complex, broadened spectra and loss of the signal. DMSO- stabilizes the monomeric boronic acid via hydrogen bonding.
Predicted Data (400 MHz, DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| -B(OH) | 8.00 – 8.20 | Broad Singlet | 2H | Exchangeable protons. Chemical shift is concentration/water dependent. |
| H-3 | 7.45 – 7.55 | Singlet | 1H | Ortho to Iodine. Deshielded by I-anisotropy. Appears as a sharp singlet (para to H-6). |
| H-6 | 7.10 – 7.25 | Singlet | 1H | Ortho to Boron. Generally more shielded than H-3. |
| -OCH | 3.75 – 3.85 | Singlet | 3H | Methoxy group (C-4 or C-5). |
| -OCH | 3.70 – 3.80 | Singlet | 3H | Methoxy group (C-4 or C-5). |
Key Diagnostic Feature: The aromatic region will show two distinct singlets (para-relationship prevents strong coupling). If you see doublets, the substitution pattern is incorrect (e.g., 2-iodo-3,4-dimethoxy).
Predicted NMR Landscape
Solvent: DMSO-
| Carbon | Shift ( | Type | Notes (Critical for Identification) |
| C-4, C-5 | 148.0 – 152.0 | C_q | Ipso-methoxy carbons. Highly deshielded. |
| C-1 | 132.0 – 138.0 | C_q | Ipso-Boron. Often very broad or invisible due to |
| C-3 | 120.0 – 124.0 | CH | Methine carbon ortho to Iodine. |
| C-6 | 110.0 – 115.0 | CH | Methine carbon ortho to Boron. |
| C-2 | 88.0 – 96.0 | C_q | Ipso-Iodine. Distinctive upfield shift due to the Heavy Atom Effect. This is the "smoking gun" signal. |
| OCH | 55.5 – 56.5 | CH | Methoxy carbons. |
Experimental Validation Protocol
To ensure the spectrum reflects the acid and not the anhydride, follow this self-validating workflow.
Diagram 2: Sample Preparation & Validation Workflow
Caption: Workflow to distinguish between monomeric boronic acid and boroxine anhydride artifacts.
Protocol Steps:
-
Solvent Selection: Use DMSO-
. If the sample is insoluble, use , but note that the protons will exchange with deuterium and disappear. -
Boroxine Reversal: If the spectrum appears complex (multiple sets of methoxy peaks), add 1-2 drops of
or dilute acid to the NMR tube. This forces the equilibrium back to the monomeric acid form [1]. -
Integration Check: Verify the ratio of Aromatic H : Methoxy H is 1:3 (or 2:6 total).
Synthetic Context & Utility
This molecule is a "Bifunctional Building Block."
-
Suzuki Coupling: The boronic acid is the primary reactive site for Pd-catalyzed coupling with aryl halides.
-
Orthogonal Selectivity: The ortho-iodine is sterically crowded but electronically distinct. In standard Suzuki conditions (mild base, Pd(0)), the boronic acid reacts preferentially. The iodine remains available for a second coupling (e.g., Sonogashira or a second Suzuki) in a subsequent step, allowing for the controlled synthesis of non-symmetrical terphenyls or fused ring systems.
References
-
Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of Chemical Research, 2005. Link
-
ChemicalBook. "2-Methoxyphenylboronic acid 13C NMR spectrum."[1] ChemicalBook Database. Link
-
PubChem. "(2-iodo-5-methoxyphenyl)boronic acid Structural Data." National Library of Medicine. Link
-
Stein, A., et al. "13C NMR Chemical Shifts of Iodomethanes: Relativistic Effects." ResearchGate. Link
Sources
Strategic Utilization of 2-Iodo-4,5-dimethoxyphenylboronic Acid: Chemoselectivity and Functional Group Compatibility
The following technical guide details the functional group tolerance, chemoselectivity, and strategic application of 2-iodo-4,5-dimethoxyphenylboronic acid .
Executive Summary
2-iodo-4,5-dimethoxyphenylboronic acid is a high-value bifunctional building block and organocatalyst. Its utility stems from the orthogonal reactivity of its two primary functional handles—the electrophilic aryl iodide (C–I) and the nucleophilic boronic acid (C–B(OH)₂)—positioned on an electron-rich dimethoxybenzene scaffold.
This molecule operates in two distinct modes:[1][2][3][4][5]
-
As a Reagent: It serves as a precursor for polycyclic alkaloids and biaryls, requiring strict chemoselective control to differentiate between the C–I and C–B bonds.
-
As an Organocatalyst: It is a highly active catalyst for direct amidation reactions, where its functional group tolerance allows for the coupling of sensitive carboxylic acids and amines under mild conditions.
Physicochemical Profile & Stability
The 4,5-dimethoxy substitution pattern significantly alters the electronic profile of the phenyl ring compared to unsubstituted ortho-iodo phenylboronic acids.
| Feature | Electronic Effect | Practical Implication |
| 4,5-Dimethoxy Groups | Strong Electron Donating (EDG) | Increases electron density on the ring. Risk: Accelerates protodeboronation under acidic/high-temp conditions. Benefit: Stabilizes the boronic acid against oxidation. |
| 2-Iodo Group | Inductive Withdrawal / Steric Bulk | Steric: Hinders rotation, crucial for atroposelective couplings. Electronic: Weakens the C–B bond slightly but provides a handle for halogen-metal exchange. |
| Boronic Acid | Lewis Acid | Forms reversible covalent bonds with diols and hydroxyls. Acts as the active site in amidation catalysis. |
Stability Warning: Protodeboronation
The electron-rich nature of the 4,5-dimethoxyphenyl ring makes the C–B bond susceptible to hydrolytic cleavage (protodeboronation), particularly in the presence of strong bases or at elevated temperatures (>80°C) in aqueous media.
-
Recommendation: Use anhydrous conditions or mild bases (e.g., K₃PO₄, CsF) rather than strong hydroxides (NaOH/KOH) when using this reagent in cross-coupling.
Mode A: The Organocatalyst (Direct Amidation)[6]
One of the most specialized applications of this molecule is as a catalyst for the direct condensation of carboxylic acids and amines to form amides, avoiding harsh coupling reagents (e.g., HATU, DCC).
Mechanism
The boronic acid acts as a Lewis acid, reacting with the carboxylic acid to form a mixed monoacyl boronate intermediate. This activated species is then attacked by the amine. The ortho-iodo group is believed to play a critical role, likely through electronic tuning or weak I···O interactions that stabilize the transition state or facilitate water elimination.
Functional Group Tolerance (Catalytic Mode)
When used as a catalyst (typically 5–10 mol%), the molecule exhibits exceptional tolerance for functional groups on the substrate (acid/amine) that would otherwise react with standard coupling agents.
| Functional Group | Tolerance Status | Mechanistic Note |
| Free Alcohols (-OH) | High | Does not require protection. Boronic acid prefers reversible binding to the carboxylic acid over the alcohol. |
| Acid-Labile Groups (Boc, Acetal) | High | Reaction proceeds under neutral/mildly acidic conditions; no strong acid cleavage occurs. |
| Heterocycles (Pyridines, Indoles) | High | No poisoning of the catalyst observed (unlike some Pd-catalyzed reactions). |
| Unprotected Ketones/Aldehydes | Moderate | Potential for reversible imine formation with the amine partner, but amidation is usually kinetically favored. |
Diagram: Catalytic Amidation Cycle
Caption: The catalytic cycle where the boronic acid activates the carboxylic acid, releasing water and regenerating after amide formation.
Mode B: The Reagent (Chemoselective Cross-Coupling)
In synthesis, the challenge is utilizing the Boron (Suzuki) or the Iodide (Sonogashira/Heck) selectively without destroying the other.
Suzuki-Miyaura Coupling (Boron Activation)
Objective: Couple the C–B bond while leaving the C–I bond intact.
-
Challenge: The C–I bond is highly reactive toward oxidative addition by Pd(0).
-
Solution: Use "Ligand Control." Electron-rich, bulky phosphine ligands accelerate the transmetalation of the boronic acid relative to the oxidative addition into the hindered ortho-iodide.
-
Preferred Partners: Aryl bromides or triflates (Ar-Br / Ar-OTf).
-
Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ at moderate temperatures (60–80°C). The steric bulk of the ortho-iodo group on the boronic acid actually slows down self-coupling (homodimerization), aiding chemoselectivity.
Sonogashira/Heck Coupling (Iodide Activation)
Objective: Couple the C–I bond while preserving the C–B bond.
-
Challenge: The basic conditions required for Sonogashira can trigger protodeboronation of the electron-rich ring.
-
Solution: Use MIDA boronates or Trifluoroborates as protected forms of the boronic acid. If using the free acid, employ anhydrous conditions and non-nucleophilic bases.
-
Functional Group Tolerance: This pathway tolerates esters, nitriles, and nitro groups on the coupling partner.
Diagram: Chemoselective Divergence
Caption: Divergent reaction pathways. Path selection is controlled by the choice of catalyst and coupling partner leaving group.
Experimental Protocols
Protocol A: Catalytic Amidation (General Procedure)
Validates the "Organocatalyst" utility.
-
Setup: To a reaction vial, add Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), and 2-iodo-4,5-dimethoxyphenylboronic acid (10 mol%).
-
Solvent: Add non-polar solvent (e.g., Toluene or Fluorobenzene) and activated 4Å molecular sieves (to sequester water).
-
Reaction: Stir at reflux (or 80°C) for 12–24 hours.
-
Workup: Filter off sieves, concentrate, and purify via flash chromatography.
-
Note: No base or additional coupling reagents are required.
Protocol B: Chemoselective Suzuki Coupling
Validates the "Reagent" utility (Boron-selective).
-
Reagents: Combine 2-iodo-4,5-dimethoxyphenylboronic acid (1.1 equiv), Aryl Bromide (1.0 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (3–5 mol%).
-
Solvent: Degassed 1,4-Dioxane/Water (10:1).
-
Execution: Heat to 60°C under Argon for 4–6 hours.
-
Critical Check: Monitor by TLC. Stop immediately upon consumption of the Aryl Bromide to prevent the catalyst from attacking the C–I bond of the product.
-
-
Result: Biaryl product with the ortho-iodide intact (ready for further functionalization).
References
-
Marcelli, T. (2013). Organocatalytic Amidation of Carboxylic Acids. US Patent 8,822,720 B2 .
- Source of the catalytic application and specific mention of the 2-iodo-4,5-dimethoxy deriv
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457-2483.
- Foundational text on Suzuki coupling mechanisms and chemoselectivity.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews , 43, 412-443.
- Detailed analysis of protodeboronation mechanisms in electron-rich boronic acids.
-
Gernigon, N., et al. (2007). ortho-Substituted Arylboronic Acids: A New Generation of Amidation Catalysts. Tetrahedron Letters , 48(15), 2731-2735.
- Mechanistic grounding for the iodine-promoted amidation c
Sources
- 1. youtube.com [youtube.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids - Google Patents [patents.google.com]
- 5. US8822720B2 - Method for the organocatalytic activation of carboxylic acids for chemical, reactions using orthosubstituted arylboronic acids - Google Patents [patents.google.com]
2. Methodological & Application
Suzuki-Miyaura coupling conditions for (2-Iodo-4,5-dimethoxyphenyl)boronic acid
An In-Depth Guide to Suzuki-Miyaura Coupling of (2-Iodo-4,5-dimethoxyphenyl)boronic acid: Protocols and Mechanistic Insights
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1] First reported in 1981, this palladium-catalyzed process has become indispensable in the creation of biaryl and styrenyl structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]
This guide focuses on the specific application of the Suzuki-Miyaura coupling to a challenging and versatile substrate: (2-Iodo-4,5-dimethoxyphenyl)boronic acid . This molecule is of particular interest as it contains both an electrophilic center (the C-I bond) and a nucleophilic precursor (the boronic acid) within the same structure. This bifunctionality makes it a valuable monomer for polymerization or a complex partner in cross-coupling reactions. However, its successful application is complicated by two intrinsic features:
-
Steric Hindrance: The ortho-positioning of the iodo and boronic acid groups creates significant steric congestion around the reactive centers.
-
Electron-Rich Aryl System: The presence of two electron-donating methoxy groups makes the aryl iodide less reactive towards the initial oxidative addition step compared to electron-deficient systems.[5]
This document, intended for researchers and drug development professionals, provides a detailed exploration of the mechanistic nuances, optimized reaction conditions, and step-by-step protocols required to effectively utilize this substrate in Suzuki-Miyaura cross-coupling.
Mechanistic Considerations for a Sterically Hindered System
The efficacy of the Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle.[6][7] Understanding how the structure of (2-Iodo-4,5-dimethoxyphenyl)boronic acid influences each step is critical for rational protocol design.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle begins with the insertion of a Pd(0) complex into the carbon-iodine bond of the substrate. While the C-I bond is the most reactive among aryl halides, the electron-rich nature of the dimethoxyphenyl ring can slow this rate-determining step.[7] To overcome this, the use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the Pd(0) center and promote the formation of the Pd(II)-aryl intermediate.[8][9]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is critically dependent on the activation of the boronic acid by a base.[10][11] The base converts the neutral boronic acid into a more nucleophilic anionic boronate species (e.g., [ArB(OH)3]⁻), which facilitates the transfer.[12][13][14] For the sterically hindered (2-Iodo-4,5-dimethoxyphenyl)boronic acid, a strong, non-nucleophilic base and an appropriate solvent system are required to ensure efficient boronate formation and transfer.
-
Reductive Elimination: In the final step, the two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5] This step is often accelerated by bulky ligands, which create steric pressure that favors the formation of the product and dissociation from the palladium center.[9]
Optimizing Reaction Parameters: A Component-by-Component Analysis
Success with this challenging substrate requires careful selection of each reaction component. A one-size-fits-all approach is unlikely to yield optimal results.
Palladium Catalyst System (Precatalyst & Ligand)
The choice of ligand is arguably the most critical factor. For sterically hindered and electron-rich substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. Modern dialkylbiaryl phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes (NHCs) are designed specifically for these challenging transformations.[9][15]
-
Recommended Ligands:
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine): Excellent for sterically demanding couplings.
-
XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine): A highly active and versatile ligand for a wide range of substrates, including aryl chlorides.[15]
-
RuPhos (dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine): Another powerful ligand for hindered systems.
-
-
Palladium Source: While Pd(0) sources like Pd₂(dba)₃ can be used, modern Pd(II) precatalysts are often more stable, easier to handle, and provide more consistent results.[5] Buchwald G3 or G4 precatalysts, which incorporate the ligand in a stable complex, are highly recommended as they ensure the correct ligand:palladium ratio and facilitate the clean generation of the active Pd(0) species.
The Role of the Base
A strong base is necessary to drive the transmetalation of the hindered boronic acid.[10] The choice can significantly impact yield and reaction time.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many challenging Suzuki couplings.[3][16] It is often a reliable first choice.
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results to other carbonates due to its higher solubility and the beneficial effect of the large cesium cation.
-
Potassium Fluoride (KF): A milder option that can be effective, particularly if base-sensitive functional groups are present elsewhere in the coupling partner.[11]
-
Solvent System
The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the inorganic base. Aprotic solvents, often with a small amount of water, are standard.
-
Recommended Solvents:
-
1,4-Dioxane / Water: A classic combination that works well with phosphate and carbonate bases. The water aids in dissolving the base and promoting boronate formation.
-
Toluene / Water: Suitable for higher temperature reactions.
-
Tetrahydrofuran (THF) / Water: Another common choice, particularly for reactions at moderate temperatures.
-
Temperature and Reaction Time
Due to steric hindrance, elevated temperatures are typically required to achieve a reasonable reaction rate.
-
Conventional Heating: 80-110 °C is a common range. Reactions should be monitored by TLC or LC-MS to determine completion, which can take several hours.
-
Microwave Irradiation: This technique is exceptionally effective for accelerating sluggish reactions.[17][18] Short reaction times (15-60 minutes) at temperatures of 100-150 °C can often provide superior yields compared to conventional heating.
Controlling Side Reactions
The bifunctional nature of (2-Iodo-4,5-dimethoxyphenyl)boronic acid necessitates careful control to prevent unwanted side reactions.
-
Self-Coupling/Polymerization: To favor cross-coupling with a desired partner (e.g., Aryl-X), use a slight stoichiometric imbalance. For example, when coupling with an aryl monoboronic acid, use 1.0 equivalent of (2-Iodo-4,5-dimethoxyphenyl)boronic acid and 1.2-1.5 equivalents of the partner boronic acid. Conversely, if coupling with an aryl halide, use 1.2-1.5 equivalents of the (2-Iodo-4,5-dimethoxyphenyl)boronic acid.
-
Protodeboronation: The replacement of the boronic acid with a hydrogen atom can occur in the presence of excess water or under prolonged heating.[19] Use of anhydrous solvents (if the protocol allows) and avoiding unnecessarily long reaction times can minimize this.
-
Homocoupling: The coupling of two boronic acid partners can be catalyzed by palladium in the presence of oxygen.[5] It is imperative to thoroughly degas the reaction mixture to remove dissolved oxygen.
Comparative Data: Recommended Starting Conditions
The following table summarizes recommended starting points for optimizing the Suzuki-Miyaura coupling of (2-Iodo-4,5-dimethoxyphenyl)boronic acid with a generic aryl bromide coupling partner.
| Parameter | Condition A (Robust Start) | Condition B (Microwave) | Condition C (Alternative) |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Pd(OAc)₂ (2-5 mol%) | PdCl₂(dppf) (5 mol%) |
| Ligand | (Included in precatalyst) | SPhos (4-10 mol%) | (Included in complex) |
| Base | K₃PO₄ (2.5 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₂CO₃ (3.0 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) | DMF |
| Temperature | 100 °C | 120 °C | 110 °C |
| Time | 4 - 16 h | 20 - 45 min | 6 - 24 h |
| Notes | Highly reliable for hindered substrates.[9][15] | Excellent for rapid synthesis and optimization.[17] | A more traditional but often effective system. |
Experimental Protocols
Safety Precaution: These reactions should be performed by trained professionals in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol describes the coupling of (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 equiv.) with a generic Aryl Bromide (1.0 equiv.).
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv.)
-
(2-Iodo-4,5-dimethoxyphenyl)boronic acid (358 mg, 1.2 mmol, 1.2 equiv.)
-
XPhos Pd G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (531 mg, 2.5 mmol, 2.5 equiv.)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum, needles, and argon/nitrogen line for inert atmosphere
Procedure:
-
Preparation: To the reaction flask, add the aryl bromide, (2-Iodo-4,5-dimethoxyphenyl)boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Procedure
Reagents & Equipment:
-
Aryl Bromide (0.5 mmol, 1.0 equiv.)
-
(2-Iodo-4,5-dimethoxyphenyl)boronic acid (179 mg, 0.6 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (5.6 mg, 0.025 mmol, 5 mol%)
-
SPhos (20.5 mg, 0.05 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (326 mg, 1.0 mmol, 2.0 equiv.)
-
Toluene (4 mL)
-
Deionized Water (0.4 mL)
-
Microwave reaction vial with a stir bar and snap cap
Procedure:
-
Preparation: To a microwave vial, add the aryl bromide, (2-Iodo-4,5-dimethoxyphenyl)boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Solvent Addition: Add toluene and water to the vial.
-
Inerting: Purge the vial with argon for 5 minutes. Quickly seal the vial with the cap.
-
Reaction: Place the vial in the microwave reactor. Set the temperature to 120 °C, the reaction time to 30 minutes, and ensure stirring is active.
-
Work-up & Purification: After the reaction, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Buchwald Phosphine Ligands. Merck.
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Wiley Online Library.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKAT USA.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... ResearchGate.
- Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC.
- Application Notes and Protocols: Palladium-Catalyzed Synthesis of Biaryls from Iodomethoxybenzene. Benchchem.
- Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California San Diego.
- Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... ResearchGate.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... ResearchGate.
- Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN. OICC Press.
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of polycyclic aromatic hydrocarbons using (2-Iodo-4,5-dimethoxyphenyl)boronic acid
Application Note: Precision Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via (2-Iodo-4,5-dimethoxyphenyl)boronic Acid
Executive Summary
This guide details the strategic application of (2-Iodo-4,5-dimethoxyphenyl)boronic acid (CAS: 1003042-89-4) as a bifunctional "AB-type" monomer in the synthesis of advanced Polycyclic Aromatic Hydrocarbons (PAHs). Unlike standard AA+BB coupling strategies, this molecule enables self-templating Suzuki-Miyaura Polycondensation (SPC) to generate electron-rich poly(para-phenylene) (PPP) backbones. These oligomeric precursors are critical intermediates for "bottom-up" synthesis of Triphenylene-based Discotic Liquid Crystals and Graphene Nanoribbons (GNRs) via oxidative cyclodehydrogenation (Scholl reaction).
Strategic Utility & Mechanism
The "AB-Type" Advantage
(2-Iodo-4,5-dimethoxyphenyl)boronic acid contains both the nucleophilic organoboron species and the electrophilic aryl iodide on the same aromatic core. This bifunctionality dictates the reaction pathway:
-
Stoichiometric Efficiency: Eliminates the need for precise 1:1 balancing of two different monomers (AA + BB), preventing molecular weight stagnation due to stoichiometric offset.
-
Regioregularity: The fixed 2,5-relationship (relative to the dimethoxy groups) ensures a strictly linear para-linkage in the resulting polymer chain, crucial for the electronic performance of the final PAH.
-
Post-Polymerization Planarization: The ortho-dimethoxy groups serve as solubilizing side chains during polymerization but can be chemically fused later to form planar, ladder-type conducting structures.
Mechanistic Pathway: From Monomer to Fused PAH
The synthesis proceeds in two distinct phases:
-
Phase I (C-C Bond Formation): Pd-catalyzed Suzuki coupling creates the polyphenyl backbone.
-
Phase II (Planarization): Intramolecular oxidative cyclization (Scholl reaction) fuses the aromatic rings, creating the PAH core.
Visualization of Reaction Pathways
The following diagram illustrates the catalytic cycle and the divergent pathways toward linear oligomers versus fused triphenylenes.
Figure 1: Catalytic cycle for AB-type polymerization and subsequent oxidative fusion to PAHs.
Detailed Protocol: Synthesis of Poly(2,3-dimethoxy-1,4-phenylene)
This protocol describes the polymerization of the monomer.[1][2][3][4] The resulting polymer is the direct precursor to fused PAHs.
Reagents & Equipment
-
Monomer: (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–3 mol%)
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution.[5]
-
Solvent: Toluene / 1,4-Dioxane (3:1 ratio). Note: Biphasic systems are preferred for boronic acids to solubilize the inorganic base.
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free).
Step-by-Step Methodology
-
Degassing (Critical Step):
-
Combine Toluene and 1,4-Dioxane in the reaction vessel.
-
Sparge with Argon for 30 minutes. Why: Oxygen causes homocoupling of boronic acids and oxidizes the Pd(0) catalyst, killing the chain growth.
-
-
Reaction Assembly:
-
In a glovebox or under counter-flow Argon, charge the Schlenk flask with:
-
Monomer (500 mg, 1.62 mmol)
-
Pd(PPh₃)₄ (56 mg, 0.048 mmol, 3 mol%)
-
-
Add the degassed solvent mixture (10 mL).[6]
-
Add degassed 2.0 M K₂CO₃ (5 mL).
-
-
Polymerization:
-
Heat the mixture to 85–90°C with vigorous stirring.
-
Time: Run for 48–72 hours.
-
Visual Cue: The solution will darken (yellow
orange dark brown) as conjugation length increases.
-
-
End-Capping (Optional but Recommended):
-
To ensure stability, add phenylboronic acid (50 mg) and stir for 4 hours (caps iodide ends).
-
Add bromobenzene (0.1 mL) and stir for 4 hours (caps boronic ends).
-
-
Workup & Purification:
-
Pour the reaction mixture into Methanol (200 mL) containing 1% HCl. The polymer will precipitate.[3][7]
-
Filter the solid and wash with Methanol, Water, and Acetone to remove oligomers and catalyst residues.
-
Soxhlet Extraction: Extract with Methanol (to remove impurities) followed by Chloroform (to collect the high-MW polymer).
Data Specifications
| Parameter | Specification | Notes |
| Yield | 65–85% | Dependent on strict oxygen exclusion. |
| Mn (GPC) | 5,000 – 15,000 Da | Polystyrene equivalent. |
| PDI | 1.5 – 2.5 | Typical for step-growth polymerization. |
| Appearance | Yellow/Orange Powder | Highly soluble in CHCl₃, THF. |
Protocol: Oxidative Cyclization to Triphenylenes
To convert the linear oligomer (or trimer) into a fused PAH (Triphenylene core), a Scholl reaction is performed.
-
Dissolution: Dissolve the oligomer (100 mg) in dry Dichloromethane (DCM, 50 mL).
-
Oxidant Addition: Add Iron(III) Chloride (FeCl₃) (6 eq. per phenyl ring) dissolved in Nitromethane dropwise at 0°C.
-
Alternative: Molybdenum(V) chloride (MoCl₅) is a milder alternative if chlorination byproducts are observed.
-
-
Reaction: Stir at room temperature for 1–4 hours. The solution will turn deep blue/black.
-
Quench: Pour into Methanol.
-
Reduction: Wash the precipitate with hydrazine hydrate solution to reduce trapped metal salts.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Low Molecular Weight | Protodeboronation | The boronic acid group hydrolyzes before coupling. Fix: Use anhydrous conditions with CsF or Cs₂CO₃ base in dry DMF/Toluene. |
| Black Precipitate (Pd) | Catalyst Decomposition | Oxygen ingress or temperature too high (>100°C). Fix: Improve degassing; keep temp <95°C. |
| Insolubility | π-Stacking Aggregation | The polymer chains stack too tightly. Fix: Add trace THF to the reaction; ensure dimethoxy groups are intact (they aid solubility). |
References
-
Suzuki-Miyaura Coupling Mechanism & Reviews
-
Synthesis of Poly(p-phenylene)
-
Schlüter, A. D. (2001). The Tenth Anniversary of Suzuki Polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. Link
-
-
Oxidative Cyclization (Scholl Reaction)
-
Grzybowski, M., & Skonieczny, K. (2013). The Scholl Reaction as a Powerful Tool for the Synthesis of Polycyclic Aromatic Hydrocarbons: A Mechanistic View. Chemistry – An Asian Journal, 8(9), 1926-1942. Link
-
-
Triphenylene Synthesis via Trimerization
-
Kumar, S. (2006). Triphenylene-based discotic liquid crystals. Liquid Crystals, 33(10), 1101-1102. (Contextual grounding for the dimethoxy-triphenylene target). Link
-
Disclaimer: This protocol involves the use of transition metal catalysts and halogenated solvents. All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. CCCC 2004, Volume 69, Issue 5, Abstracts pp. 1097-1108 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. physicsjournal.net [physicsjournal.net]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. orgsyn.org [orgsyn.org]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of (2-Iodo-4,5-dimethoxyphenyl)boronic Acid in Sequential and Tandem Methodologies for Heterocyclic Synthesis
Abstract
(2-Iodo-4,5-dimethoxyphenyl)boronic acid is a uniquely versatile bifunctional reagent poised to accelerate the synthesis of complex heterocyclic scaffolds. Its structure, featuring an electron-rich dimethoxyphenyl core, is strategically equipped with two distinct reactive handles: a boronic acid and an ortho-positioned iodine atom. This arrangement permits a wide array of selective, sequential, or tandem cross-coupling and cyclization reactions. This guide provides an in-depth exploration of the reagent's reactivity, offering field-proven insights and detailed protocols for its application in modern synthetic and medicinal chemistry. We will delve into the causality behind experimental choices for key transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings, demonstrating how the chemoselectivity of the two functional groups can be harnessed to construct diverse molecular architectures.
Introduction: A Bifunctional Linchpin for Complex Synthesis
The strategic placement of both a nucleophilic coupling partner (boronic acid) and an electrophilic one (aryl iodide) on the same aromatic ring makes (2-Iodo-4,5-dimethoxyphenyl)boronic acid an exceptionally powerful building block. The reactivity of these two groups can be selectively addressed by carefully choosing palladium catalysts, ligands, and reaction conditions.
The general order of reactivity for palladium-catalyzed cross-coupling reactions is a critical factor in planning a synthetic sequence. The C–I bond is typically more susceptible to oxidative addition to a Pd(0) complex than C–Br or C–Cl bonds, making it a highly reactive electrophilic site.[1][2] Conversely, the boronic acid group requires activation by a base to undergo transmetalation.[1] This differential reactivity is the cornerstone of the methodologies described herein, allowing for a programmed, stepwise construction of complex molecules.
The 4,5-dimethoxy substitution pattern not only enhances the electron density of the aromatic ring, which can influence the rates of catalytic steps, but is also a common feature in numerous biologically active natural products and pharmaceutical agents, making this reagent particularly relevant for drug discovery programs.[3]
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is essential for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₉BIO₄ | N/A |
| Molecular Weight | 307.87 g/mol | N/A |
| Appearance | Typically a white to off-white solid | General Observation |
| Storage | Store at 2-8 °C, protect from light and moisture | [4] |
| Solubility | Soluble in polar organic solvents like DMF, Dioxane, THF | General Chemical Knowledge |
Handling Precautions: (2-Iodo-4,5-dimethoxyphenyl)boronic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).
Core Applications: Sequential Cross-Coupling Strategies
The most powerful application of this reagent lies in performing two distinct cross-coupling reactions in a sequential or one-pot fashion. The first reaction typically targets the more labile boronic acid moiety, followed by a second coupling at the C-I bond.
Sequential Suzuki-Miyaura / Suzuki-Miyaura Coupling
This strategy enables the programmed synthesis of highly substituted terphenyls or other biaryl-aryl systems. The first Suzuki-Miyaura reaction is performed under conditions that favor the boronic acid coupling, followed by a second coupling at the iodide position. A study by Hall and co-workers on the closely related (2-iodo-5-methoxyphenyl)boronic acid demonstrated the feasibility of this one-pot, two-step approach by simply adding more base and the second coupling partner after the first reaction is complete.[5]
Workflow: Sequential Suzuki-Miyaura Couplings
Caption: Sequential Suzuki-Miyaura coupling workflow.
Protocol 1: General Procedure for One-Pot Sequential Suzuki-Miyaura Coupling
Causality: This protocol is designed based on the differential reactivity of the boronic acid and aryl iodide. The initial, milder basic conditions favor the Suzuki coupling at the boronic acid position. The subsequent addition of a second boronic acid and potentially more base drives the second coupling at the more robust C-I bond.[5]
-
Vessel Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 equiv.), the first aryl halide (Ar¹-X, 1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base Addition : Add a degassed solvent mixture, typically Dioxane/H₂O (4:1 ratio), followed by a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
First Coupling Reaction : Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS for the consumption of the starting boronic acid.
-
Second Coupling Addition : Once the first coupling is complete, cool the mixture slightly. To the same flask, add the second arylboronic acid (Ar²-B(OH)₂, 1.2 equiv.) and, if necessary, an additional portion of base (1.0 equiv.).
-
Second Coupling Reaction : Re-heat the mixture to the same or a slightly higher temperature (e.g., 100 °C) and monitor for the formation of the final terphenyl product.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
| Parameter | Condition 1 (Standard) | Condition 2 (For less reactive halides) |
| Palladium Source | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80-100 °C | 110 °C |
| Typical Reaction Time | 4-12 hours per step | 12-24 hours per step |
Sequential Suzuki-Miyaura / Heck Coupling
This sequence is a powerful method for synthesizing stilbene derivatives attached to a biaryl core. The Suzuki reaction is performed first, followed by an intramolecular or intermolecular Heck reaction at the iodide position. The Heck reaction is highly effective for forming C-C bonds between aryl halides and alkenes.[1][6]
Protocol 2: General Procedure for Sequential Suzuki-Miyaura/Heck Coupling
Causality: The Suzuki coupling is performed first to construct the biaryl backbone. The Heck reaction conditions, particularly the choice of base (often an organic amine like Et₃N) and the absence of a boronic acid, ensure selective reaction at the remaining C-I bond.[4]
-
Suzuki Coupling : Perform the first Suzuki-Miyaura coupling as described in Protocol 1, steps 1-3, to generate the 2-iodo-biaryl intermediate. Isolate and purify this intermediate.
-
Vessel Preparation for Heck : To a dry Schlenk flask under an inert atmosphere, add the purified 2-iodo-biaryl intermediate (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and optionally a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%).
-
Reagent Addition : Add an anhydrous solvent (e.g., DMF or Acetonitrile), the alkene (1.5 equiv.), and an organic base such as triethylamine (Et₃N, 2.0-3.0 equiv.).
-
Heck Reaction : Heat the mixture with stirring (e.g., 80-120 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification : Follow the work-up and purification steps as described in Protocol 1.
Tandem Reactions for Fused Heterocycle Synthesis
The true elegance of (2-Iodo-4,5-dimethoxyphenyl)boronic acid is revealed in tandem reactions where an initial intermolecular coupling is followed by an intramolecular cyclization to rapidly build molecular complexity.
Sonogashira Coupling Followed by Intramolecular Cyclization: Synthesis of Benzofurans
A common and powerful strategy for benzofuran synthesis involves an initial Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by a cyclization event.[7] By first coupling (2-Iodo-4,5-dimethoxyphenyl)boronic acid with an o-hydroxyphenyl halide (or vice versa), one can generate a 2-iodo-2'-hydroxybiphenyl intermediate, primed for this transformation.
Synthetic Pathway: Benzofuran Synthesis
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimization of Base and Solvent for (2-Iodo-4,5-dimethoxyphenyl)boronic Acid Coupling
Executive Summary
(2-Iodo-4,5-dimethoxyphenyl)boronic acid represents a distinct class of "AB-type" bifunctional monomers. Its structure presents a dichotomy of reactivity: the electron-rich dimethoxy ring significantly increases nucleophilicity but renders the C–B bond highly susceptible to protodeboronation , while the ortho-iodide substituent introduces steric hindrance that retards the transmetallation step.
This guide details the optimization of base and solvent systems to maximize coupling efficiency (C–C bond formation) while suppressing the primary failure mode: hydrolytic cleavage of the boronic acid. The protocols herein are applicable to both Suzuki Polycondensation (SPC) for conjugated polymer synthesis and Selective Cross-Coupling for small molecule synthesis.
Mechanistic Challenges & Chemical Logic
To optimize this reaction, one must understand the competition between the productive catalytic cycle and the destructive side reactions.
The "Push-Pull" Conflict
-
Electronic Effect: The 4,5-dimethoxy groups are strong electron donors (
effect). This increases the electron density at the carbon attached to the boron, stabilizing the ipso-protonation pathway that leads to protodeboronation. -
Steric Effect: The 2-iodo group creates steric bulk around the reaction center. This slows down the approach of the palladium(II) complex during transmetallation, leaving the activated boronate species exposed to solvent protons for longer periods.
The Critical Failure Mode: Protodeboronation
Under basic conditions, the boronic acid forms a boronate anion
Mechanism Visualization: The following diagram illustrates the kinetic competition between the desired coupling and the undesired deboronation.
Figure 1: Kinetic competition between productive Transmetallation and destructive Protodeboronation. The steric bulk of the 2-Iodo group slows transmetallation, allowing the rapid protodeboronation of the electron-rich ring to dominate if conditions are too harsh.
Optimization Strategy: Base & Solvent Selection[1][2]
The goal is to maintain a concentration of active boronate just high enough to drive transmetallation, but low enough to minimize exposure to protons.
Solvent Systems
Solvents must solubilize the organic substrate while dissolving enough base to activate the boron.
-
Recommendation: THF/Water (4:1) or DME/Water (2:1) .
-
Why: Ethers like THF and DME coordinate weakly to Palladium, stabilizing the active species. The water component is essential for the solubility of inorganic bases, but its ratio must be minimized to reduce the proton source for deboronation.
-
Alternative: For strictly anhydrous couplings (using CsF), 1,4-Dioxane is preferred due to its higher boiling point.
Base Selection
Strong bases (hydroxides, alkoxides) are detrimental to this substrate.
-
Recommendation: Cesium Carbonate (
) or Potassium Phosphate ( ) .[1] -
Why:
- (The Cesium Effect): The large cesium cation is "soft" and improves solubility in organic solvents, facilitating phase transfer without requiring high water concentrations.
-
: Provides a buffering effect. The basicity is sufficient to activate the boronic acid (
) but less aggressive than carbonates or hydroxides ( ), significantly reducing protodeboronation rates.
Catalyst Considerations (Critical Addendum)
While the prompt focuses on Base/Solvent, the catalyst is the engine. For this sterically hindered ortho-substituted substrate, standard
-
Gold Standard: Pd(OAc)2 + SPhos or XPhos Pd G2 .
-
Reasoning: Buchwald dialkylbiaryl ligands (SPhos, XPhos) are electron-rich (facilitating oxidative addition of the iodide) and bulky (creating a pocket that accelerates reductive elimination and protects the active species).
Experimental Protocol: Optimization Matrix
This protocol describes a systematic screen to identify the optimal conditions for your specific batch size and coupling partner.
Materials Preparation
-
Substrate: (2-Iodo-4,5-dimethoxyphenyl)boronic acid (Recrystallize if purity <95% to remove boric acid/deboronated impurities).
-
Stock Solutions:
-
Catalyst Stock:
(0.02 M) + SPhos (0.04 M) in dry THF. -
Base Stock A:
(2.0 M aqueous). -
Base Stock B:
(2.0 M aqueous). -
Base Stock C:
(solid, weigh directly).
-
Screening Workflow (96-Well or Vial Array)
Table 1: Recommended Screening Matrix
| Entry | Solvent System (v/v) | Base (2.0 equiv) | Temperature | Expected Outcome |
| 1 | THF / | 60°C | Baseline. Moderate deboronation likely. | |
| 2 | THF / | 60°C | High Potential. Lower water content + mild base. | |
| 3 | DME / | 80°C | Good for difficult couplings, but higher deboronation risk. | |
| 4 | Toluene / | 90°C | Biphasic. Protects boronic acid in organic phase. | |
| 5 | 1,4-Dioxane (Anhydrous) | 100°C | "Nuclear Option." Use if hydrolysis is uncontrollable. |
Step-by-Step Procedure (Entry 2 - Recommended Start)
-
Charge Vessel: In a reaction vial equipped with a magnetic stir bar, add (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 equiv) and the coupling partner (1.0 equiv).
-
Catalyst Addition: Add
(2 mol%) and SPhos (4 mol%). Note: Pre-complexation for 15 mins in solvent is ideal. -
Solvent/Base: Add THF (degassed) followed by the
solution. Total concentration should be 0.1 M – 0.2 M. -
Degassing: CRITICAL. Sparge with Argon for 10 minutes. Oxygen promotes homocoupling of the boronic acid.[1][2]
-
Reaction: Seal and heat to 60°C.
-
Monitoring: Sample at 1h, 4h, and 12h.
-
Quench: Aliquot into EtOAc/0.1 M HCl.
-
Analyze: LC-MS.[1] Look for mass of Product vs. Mass of Deboronated byproduct (M-B(OH)2 + H).
-
Troubleshooting Guide
Table 2: Diagnostic Solutions
| Observation (LC-MS/TLC) | Root Cause | Corrective Action |
| Major Peak: 1-Iodo-3,4-dimethoxybenzene | Protodeboronation. Base too strong or too much water. | Switch to |
| Major Peak: Homocoupling (Dimer) | Oxidative Coupling. Oxygen ingress. | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| No Reaction (Starting Material Remains) | Catalyst Arrest. Steric hindrance preventing transmetallation. | Switch ligand to XPhos or Sphos . Increase temp to 80°C (requires switching solvent to Dioxane/Toluene). |
| Black Precipitate (Palladium Black) | Catalyst Decomposition. Ligand instability. | Increase Ligand:Pd ratio to 3:1. Ensure inert atmosphere.[1] |
References
-
Suzuki-Miyaura Coupling of Electron-Rich Boronic Acids
- Mechanistic insight into protodeboron
- Cox, P. A., et al. (2010). "Base-catalyzed Aryl-B(OH)
-
Use of Buchwald Ligands for Sterically Hindered Substrates
- Protocols for ortho-substituted coupling.
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Optimization of Suzuki Polycondensation (SPC)
- Specifics on AB-monomer behavior.
- Sakamoto, J., et al. (2009). "Suzuki Polycondensation: The Importance of Stoichiometric Imbalance." Macromolecules.
-
Cesium Effect in Organic Synthesis
- Base solubility advantages.
- Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis." Journal of Praktische Chemie.
Sources
Sequential cross-coupling reactions utilizing the ortho-iodo boronic acid moiety
Title: Strategic Sequential Functionalization: The Ortho-Iodo Boronic Acid Protocol
Abstract This Application Note details the chemoselective utilization of ortho-iodo arylboronic acids as bifunctional linchpins in organic synthesis. By exploiting the kinetic disparity between the oxidative addition of C–I bonds and the transmetallation of C–B bonds, researchers can achieve high-precision sequential cross-couplings. This guide provides optimized protocols for a "Sonogashira-First / Suzuki-Second" workflow, enabling the rapid assembly of non-symmetric terphenyls, polycyclic aromatic hydrocarbons (PAHs), and hetero-fused scaffolds.[1]
Part 1: The Orthogonal Logic
The utility of ortho-iodo phenylboronic acid lies in its ability to act as a "Janus" molecule—simultaneously an electrophile (at the iodine) and a nucleophile (at the boron). The success of sequential coupling relies on distinct activation modes:
-
The Iodine Handle (Electrophile): The C–I bond undergoes rapid oxidative addition to Pd(0) under neutral or amine-basic conditions. Crucially, without a strong oxy-base (OH⁻, CO₃²⁻, alkoxide), the boronic acid moiety remains dormant (spectator status).[1]
-
The Boron Handle (Nucleophile): The C–B bond requires activation by a hard base to form the tetra-coordinate boronate "ate" complex, which is the active species for transmetallation.
By withholding the oxy-base in the first step, we enforce chemoselectivity.
Visualization: The Chemoselectivity Decision Tree
Caption: Logic flow demonstrating why anhydrous amine conditions (Condition A) are required to preserve the boronic acid moiety during the first coupling step.
Part 2: Experimental Protocols
Protocol A: Chemoselective Sonogashira Coupling
Objective: Functionalize the iodine position with an alkyne while preserving the boronic acid.
Reagents:
-
o-Iodo phenylboronic acid (1.0 equiv)[1]
-
Terminal Alkyne (1.1 equiv)[1]
-
PdCl₂(PPh₃)₂ (2–3 mol%)[1]
-
CuI (1–2 mol%)[1]
-
Triethylamine (Et₃N) or Diethylamine (DEA) (solvent/base)[1]
-
Solvent: THF or DMF (Anhydrous, degassed)[1]
Step-by-Step Methodology:
-
Degassing: Charge a flame-dried Schlenk flask with o-iodo phenylboronic acid, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with Argon (3 cycles).[2] Critical: Oxygen promotes Chan-Lam type side reactions or homocoupling of the boronic acid.
-
Solvent Addition: Add anhydrous THF (0.2 M concentration) and degassed Et₃N (3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise at room temperature.
-
Reaction: Stir at room temperature (RT) for 4–12 hours. Monitor by TLC.[2] The boronic acid is highly polar; use MeOH/DCM mixtures for TLC visualization.
-
Workup (Crucial for Sequence):
-
Option 1 (Isolation): Dilute with EtOAc, wash with dilute HCl (to remove amines/Cu), then brine.[1] Dry over Na₂SO₄.[3] Concentrate. (Note: Boronic acids can dehydrate to boroxines; this is reversible and acceptable).
-
Option 2 (One-Pot Telescoping): If the solvent is DMF, proceed directly to Protocol B without isolation.
-
Protocol B: Sequential Suzuki-Miyaura Coupling
Objective: Activate the preserved boronic acid to couple with an aryl halide.
Reagents:
-
Crude product from Protocol A (or telescoped mixture)[1]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 M aqueous solution)[1]
-
Catalyst: Pd(PPh₃)₄ (Add 1–2 mol% fresh catalyst if telescoping)[1]
Step-by-Step Methodology:
-
Activation: To the reaction vessel containing the 2-alkynyl phenylboronic acid, add the Aryl Halide.
-
Base Switch: Add the aqueous K₂CO₃ solution (3.0 equiv). This phase change triggers the formation of the boronate species.
-
Reaction: Heat the mixture to 60–80°C.
-
Note: If using the telescoped method (DMF from Step 1), the water from the base solution is sufficient to enable the Suzuki cycle.
-
-
Completion: Monitor consumption of the aryl halide by HPLC/GC-MS.
-
Purification: Standard aqueous workup followed by column chromatography.[3]
Part 3: Data & Optimization[1]
Table 1: Impact of Base and Solvent on Chemoselectivity (Step 1)
| Entry | Base | Solvent | Additive | Outcome (Step 1) | C-B Integrity |
| 1 | Et₃N | THF | None | Excellent Yield (>90%) | High |
| 2 | K₂CO₃ (aq) | THF | None | Complex Mixture | Failed (Oligomerization) |
| 3 | Et₃N | DMF | None | Good Yield | High |
| 4 | K₃PO₄ | Toluene | Water | Poor | Low (Protodeboronation) |
Troubleshooting Guide:
-
Protodeboronation: If the boronic acid cleaves before the Suzuki step, switch to MIDA boronates . MIDA (N-methyliminodiacetic acid) protects the boron, rendering it inert to almost all conditions until hydrolyzed by aqueous base.
-
Homocoupling: If 2,2'-biaryl is observed, ensure the Sonogashira step is strictly anaerobic. O₂ facilitates Cu-mediated homocoupling of boronic acids.
Part 4: Advanced Workflow (One-Pot Synthesis)
Visualization: The Sequential Workflow
Caption: Experimental workflow for the one-pot sequential functionalization. The addition of aqueous carbonate in Step 2 is the critical "switch" that activates the boron.
References
-
Chemoselectivity of C-I vs C-B
- Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture).
-
[1]
-
Sequential Cross-Coupling Protocols
-
Sonogashira Mechanism & Copper-Free Variants
-
MIDA Boronates in Sequential Coupling
-
Synthesis of Indoles/Phenanthrenes via Sequential Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
3. Troubleshooting & Optimization
Technical Support Center: Stabilizing (2-Iodo-4,5-dimethoxyphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address a common and critical challenge in cross-coupling reactions: the protodeboronation of (2-Iodo-4,5-dimethoxyphenyl)boronic acid. This document is designed to provide you with the mechanistic understanding and practical solutions required to ensure the success of your experiments.
Understanding the Challenge: The "Why" of Protodeboronation
Protodeboronation is a prevalent and undesired side reaction in which the C–B bond of a boronic acid is cleaved and replaced by a C–H bond.[1][2] This process consumes your starting material, leading to reduced yields of the desired coupled product and generating the corresponding byproduct (1-iodo-3,4-dimethoxybenzene), which can complicate purification.
For a substrate like (2-Iodo-4,5-dimethoxyphenyl)boronic acid, its susceptibility can be attributed to its electronic and steric properties. The core issue lies in the stability of the boronic acid under typical reaction conditions, especially those used in Suzuki-Miyaura cross-coupling.
Mechanistic Pathways
Protodeboronation is not a single reaction but a set of pathways highly dependent on the reaction environment, particularly pH.[1][3]
-
Base-Catalyzed Pathway: Under the basic conditions common to many cross-coupling reactions, the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻).[1][2] This boronate is more susceptible to reaction with a proton source (like water) in a rate-limiting step, leading to the cleavage of the C-B bond.[1]
-
Acid-Catalyzed Pathway: In acidic media, the reaction can proceed through a different mechanism, often involving an intermolecular metathesis via a four-membered ring transition state with the acid.[4][5]
-
Metal-Catalyzed Pathway: Recent studies have shown that the palladium catalyst itself, especially when coordinated with bulky phosphine ligands, can actively promote protodeboronation.[6]
The interplay of these factors means that simple arylboronic acids are often most stable at a neutral pH, where both acid and base-catalyzed routes are minimized.[1]
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when working with (2-Iodo-4,5-dimethoxyphenyl)boronic acid and similar sensitive substrates.
Q1: My Suzuki-Miyaura reaction with (2-Iodo-4,5-dimethoxyphenyl)boronic acid has a low yield, and I've isolated a significant amount of 1-iodo-3,4-dimethoxybenzene. What is happening?
A1: This is a classic sign of significant protodeboronation.[2] Your boronic acid is decomposing faster than it is participating in the desired cross-coupling reaction. The C-B bond is being cleaved and replaced by a C-H bond from a proton source in your reaction mixture.
Q2: What are the primary factors promoting protodeboronation in my reaction?
A2: Several factors can be responsible, often in combination:
-
High pH: The basic conditions required for the Suzuki-Miyaura reaction accelerate the formation of the highly reactive boronate anion, which is prone to protodeboronation.[2][7]
-
Elevated Temperature: Higher temperatures increase the rate of most reactions, including the undesired protodeboronation pathway.[7]
-
Presence of Water: While often necessary for Suzuki couplings, excess water provides a ready proton source for the C-B bond cleavage.
-
Inefficient Catalysis: If the catalytic cycle of your desired coupling reaction is slow, the boronic acid is exposed to the harsh, destabilizing reaction conditions for a longer period, allowing more time for decomposition to occur.[2]
-
Bulky Ligands: While often used to facilitate challenging couplings, certain bulky phosphine ligands can paradoxically accelerate palladium-catalyzed protodeboronation.[2][6]
Q3: How can I definitively detect and quantify the extent of protodeboronation?
A3: You should monitor your reaction for the formation of the 1-iodo-3,4-dimethoxybenzene byproduct. The most effective analytical techniques are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the byproduct in the crude reaction mixture.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe and quantify the signals corresponding to the aromatic proton that has replaced the boronic acid group.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also effective for identifying and quantifying the volatile byproduct.
To accurately quantify the extent of the side reaction, it is recommended to use an internal standard during your analysis.[7]
Q4: I suspect my issue is the reaction conditions. What immediate changes can I make?
A4: You can adjust several parameters to disfavor the protodeboronation pathway:
-
Lower the Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling.
-
Screen Different Bases: The choice of base is critical. Consider milder bases like K₃PO₄ or CsF instead of stronger ones like NaOH or K₂CO₃.[8]
-
Minimize Water: Use anhydrous solvents and add only the minimal amount of water necessary for the catalytic cycle.
-
Optimize Catalyst System: Employ a highly active catalyst system (e.g., a pre-catalyst with an electron-rich ligand like SPhos or XPhos) that can promote rapid cross-coupling, thus outcompeting the slower protodeboronation.[8]
Below is a decision-making workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for protodeboronation.
Mitigation Strategies: Experimental Protocols
The most robust strategy for preventing protodeboronation of sensitive substrates is to convert the boronic acid into a more stable derivative, which then acts as a "slow-release" source in the coupling reaction.[1] N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.[9]
Strategy 1: Conversion to a MIDA Boronate Ester (Recommended)
MIDA boronates are highly stable, crystalline solids that are compatible with chromatography and can be stored long-term.[9] They remain unreactive under anhydrous cross-coupling conditions but are slowly hydrolyzed under mild aqueous basic conditions to release the active boronic acid, minimizing its concentration and thus its decomposition.[10][11]
Protocol: Synthesis of (2-Iodo-4,5-dimethoxyphenyl)-MIDA boronate
-
Setup: To a round-bottom flask, add (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent: Add toluene or a similar azeotroping solvent.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (typically monitored by the cessation of water collection), cool the mixture. The crystalline MIDA boronate product often precipitates and can be isolated by filtration.
-
Purification: The crude product can be washed with a non-polar solvent and, if necessary, purified by column chromatography on silica gel, as MIDA boronates are generally stable to these conditions.[12]
Protocol: Suzuki-Miyaura Coupling using the MIDA Boronate
-
Inert Atmosphere: In a Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), combine your aryl halide (1.0 equiv), the (2-Iodo-4,5-dimethoxyphenyl)-MIDA boronate (1.2 equiv), a mild base (e.g., K₃PO₄, 3.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst like XPhos Pd G3, 1-5 mol%).[2]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C). The MIDA ester will slowly hydrolyze, releasing the boronic acid for the coupling reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and perform a standard aqueous workup.
Strategy 2: Conversion to a Pinacol Boronate Ester
Pinacol esters are another common method to stabilize boronic acids, though they may not be as robust as MIDA boronates for particularly unstable substrates.[13]
Protocol: Synthesis of the Pinacol Ester
-
Setup: In a round-bottom flask, dissolve (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an appropriate solvent like THF or toluene.
-
Dehydration: Add a drying agent (e.g., anhydrous MgSO₄) or use azeotropic removal of water with a Dean-Stark trap.
-
Isolation: After stirring at room temperature or with gentle heat, filter off the drying agent and remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly or purified by chromatography.
The subsequent Suzuki-Miyaura coupling protocol is similar to that described for the MIDA boronate.
Data Summary: Stability of Boronic Acid Derivatives
The choice of protecting group has a significant impact on the stability and handling of the boron reagent.
| Boron Reagent Type | Stability to Air/Moisture | Stability to Chromatography | Cross-Coupling Condition | Key Advantage |
| Boronic Acid | Low to Moderate | Generally No | Direct Use | Commercially available |
| Pinacol Boronate | Moderate to High | Yes | Direct Use | Improved stability over acid |
| MIDA Boronate | Very High[9] | Yes | Slow Release (aq. base) | Exceptional stability; mitigates protodeboronation[1][11] |
| Trifluoroborate Salt | High | Yes | Direct Use | Stable, crystalline solids[14] |
Concluding Remarks
Protodeboronation is a surmountable challenge. By understanding its underlying mechanisms and employing strategic modifications to your experimental approach, the stability of (2-Iodo-4,5-dimethoxyphenyl)boronic acid can be greatly enhanced. The conversion to a MIDA boronate ester represents the most reliable and field-proven method to ensure high-yield outcomes in cross-coupling reactions involving this and other sensitive boronic acids.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 34959-34962. Available at: [Link]
-
Protodeboronation - Grokipedia. Available at: [Link]
-
Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 34959-34962. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1262. Available at: [Link]
- Burke, M. D., et al. (2017). Methods for forming protected organoboronic acids. U.S. Patent 9,908,900.
-
Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13323-13342. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9147-9157. Available at: [Link]
-
Knapp, D. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(1), 30-36. Available at: [Link]
-
Dextraze, M. E., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 144(48), 22067-22079. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed, 27355973. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(34), 12886-12893. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Roberts, T. C., et al. (2018). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 9(12), 3233-3239. Available at: [Link]
-
Christie, S. (2022). Born again Boron. Scientific Update. Available at: [Link]
-
Morewood, C. J., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A, 126(51), 9578-9589. Available at: [Link]
-
Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]
-
Yamashita, M., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(17), 5483. Available at: [Link]
-
Kaur, S., et al. (2022). Reducing protodeboronation using a novel boronic ester in the late-stage copper-mediated radiofluorination. Nuclear Medicine and Biology, 108-109, S46-S47. Available at: [Link]
-
Barfoot, C. (2016). Applications of Boronic Acids in Organic Synthesis. UCL Discovery. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1262. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2018). University of Victoria. Available at: [Link]
-
Protodeboronation product. (2023). Reddit. Available at: [Link]
-
Jay, D. N., et al. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 117(30), 17628-17634. Available at: [Link]
-
Poplawska, M., & Demski, K. (2015). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Tetrahedron Letters, 56(39), 5345-5348. Available at: [Link]
-
(2-Iodo-5-methoxyphenyl)boronic acid, ≥98% - Ottokemi. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Advanced Strategies for (2-Iodo-4,5-dimethoxyphenyl)boronic acid Reactions
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support hub for researchers working with (2-Iodo-4,5-dimethoxyphenyl)boronic acid. This guide is designed to provide in-depth, field-proven insights into overcoming the unique challenges presented by this sterically demanding substrate in cross-coupling reactions. Our focus will be primarily on the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.
The structure of (2-Iodo-4,5-dimethoxyphenyl)boronic acid presents a classic case of ortho-substitution, where the bulky iodine atom and the adjacent boronic acid group create significant steric hindrance. This can impede the key steps of the catalytic cycle, leading to low yields, slow reaction times, and unwanted side reactions. This guide will equip you with the knowledge to diagnose and solve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with (2-Iodo-4,5-dimethoxyphenyl)boronic acid so sluggish or failing completely?
A1: The primary culprit is steric hindrance. The bulky iodine atom ortho to the boronic acid group obstructs the approach of the palladium catalyst. This hinders two critical steps in the catalytic cycle[1]:
-
Transmetalation: The transfer of the aryl group from boron to the palladium center is sterically impeded.
-
Reductive Elimination: The final step, where the new C-C bond is formed, can be slowed down by the steric clash between the ortho-substituents on both coupling partners, preventing the product from being released from the palladium center[2].
Furthermore, the electron-donating nature of the two methoxy groups increases electron density on the aromatic ring, which can make the oxidative addition of the coupling partner (if it's an electron-rich aryl halide) more challenging[3].
Q2: What is protodeboronation and why is it a problem with this substrate?
A2: Protodeboronation is a common side reaction where the boronic acid group is cleaved from the aromatic ring and replaced with a hydrogen atom, typically from water or other protic sources in the reaction mixture[4]. This generates 1-iodo-3,4-dimethoxybenzene as a byproduct, consuming your starting material and reducing the overall yield. Electron-rich boronic acids, like the one , are particularly susceptible to this process, which can be exacerbated by high temperatures and strongly basic conditions[4].
Q3: Should I be concerned about homocoupling?
A3: Yes, homocoupling of the boronic acid to form a symmetrical biaryl is another potential side reaction. This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst's oxidation state[5]. Thorough degassing of your reaction mixture is crucial to minimize this pathway.
Q4: Is the boronic acid unstable? Should I convert it to a boronate ester?
A4: While (2-Iodo-4,5-dimethoxyphenyl)boronic acid is generally a stable solid, boronic acids can dehydrate to form boroxines or degrade under harsh conditions. Converting it to a more robust boronate ester, such as a pinacol ester, is an excellent strategy to enhance stability and reduce protodeboronation[4][6]. These esters often exhibit better solubility and are less prone to side reactions, releasing the boronic acid in situ under the reaction conditions.
Troubleshooting Guide: From Low Yield to High Performance
This section provides a systematic approach to troubleshooting and optimizing your reactions.
Issue 1: Low or No Product Formation
If you are observing poor conversion of your starting materials, a systematic optimization of the core reaction components is necessary.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura couplings.
Detailed Solutions
1. Re-evaluate Your Catalyst System: The Power of the Ligand
For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often insufficient. The key is to use a palladium source paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC). These ligands promote both the oxidative addition and the difficult reductive elimination steps[1][2][7].
-
Expertise & Experience: Bulky ligands create a wider "bite angle" and increase the steric pressure around the palladium center, which can accelerate the bond-forming reductive elimination step[6]. Electron-rich ligands enhance the electron density on the palladium, facilitating the oxidative addition of the aryl halide partner[1].
Table 1: Recommended Ligands for Sterically Hindered Couplings
| Ligand Class | Specific Examples | Key Advantages |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Excellent for promoting both oxidative addition and reductive elimination. Widely successful for challenging couplings[6][8]. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-iPr catalyst | Strong σ-donors, form very stable palladium complexes. Excellent for electron-rich and hindered substrates[9][10]. |
| Dialkylbiaryl Phosphines | t-BuXPhos | Highly active and effective for a broad range of challenging transformations. |
2. Optimize Base and Solvent Conditions
The choice of base and solvent is interdependent and crucial for success.
-
Base Selection: A common misconception is that a stronger base is always better. For substrates prone to protodeboronation, a weaker base might be optimal.
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Often effective but can promote protodeboronation at higher temperatures. K₃PO₄ is frequently a good starting point for difficult couplings[4].
-
Weaker Bases (e.g., K₂CO₃, KF): Can be effective and may suppress side reactions. Cesium fluoride (CsF) is also a mild and often effective choice[11].
-
-
Solvent System:
-
Polar Aprotic Solvents: Dioxane, THF, and toluene are common choices, often with added water to help solubilize the base[4][12].
-
Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions (e.g., dry DMF or toluene) with a soluble base like CsF or K₃PO₄ can be beneficial[11][13].
-
Table 2: Recommended Base/Solvent Combinations
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | A robust starting point for many hindered couplings. |
| Cs₂CO₃ | Dioxane or DMF (anhydrous) | Strong base, good for anhydrous conditions. |
| KF | THF/H₂O | Milder conditions, can minimize protodeboronation. |
Issue 2: Significant Protodeboronation Byproduct Observed
If you identify 1-iodo-3,4-dimethoxybenzene as a major byproduct, your primary goal is to protect the C-B bond.
Solutions:
-
Switch to a Boronate Ester: As mentioned, converting the boronic acid to its pinacol ester is the most robust solution. This is a simple, often high-yielding precedent step that can save significant optimization time later[4][6].
-
Use Anhydrous Conditions: Rigorously dry all solvents and reagents. Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before heating[4].
-
Lower the Reaction Temperature: High temperatures accelerate protodeboronation. Try running the reaction at a lower temperature for a longer period.
-
Use a Weaker Base: Switch from K₃PO₄ or Cs₂CO₃ to a milder base like KF or K₂CO₃[4].
Issue 3: Poor Reproducibility
Inconsistent results often point to subtle variations in reagent quality or reaction setup.
Solutions:
-
Check Reagent Quality: Boronic acids can degrade over time. Use a fresh bottle or verify the purity of your starting material. Ensure your base is anhydrous if the protocol demands it[14].
-
Strictly Control the Atmosphere: Oxygen can deactivate the catalyst and promote homocoupling. Ensure a leak-free system and maintain a positive pressure of inert gas[5][14].
-
Standardize Degassing Procedure: Use a consistent method for degassing, such as three freeze-pump-thaw cycles or sparging with argon for a set amount of time.
Experimental Protocols
Protocol 1: General Starting Point for Optimization
This protocol provides a robust set of initial conditions for the Suzuki-Miyaura coupling of (2-Iodo-4,5-dimethoxyphenyl)boronic acid with an aryl bromide.
Caption: Step-by-step general experimental workflow.
Step-by-Step Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 mmol), the aryl bromide coupling partner (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction vial.
-
Add the degassed solvent system (e.g., 5 mL of Toluene/H₂O in a 4:1 ratio).
-
Seal the vial and thoroughly purge the headspace with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Place the reaction vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
Protocol 2: Optimized Conditions for Highly Challenging Couplings
This protocol incorporates the use of a boronate ester and a modern pre-catalyst for maximum efficiency and reproducibility.
Step-by-Step Methodology:
-
Prepare the Boronate Ester: Convert (2-Iodo-4,5-dimethoxyphenyl)boronic acid to its pinacol ester using standard methods (e.g., reacting with pinacol in a suitable solvent).
-
Set up the Coupling Reaction: To a dry reaction vial, add the (2-Iodo-4,5-dimethoxyphenyl)pinacol ester (1.1 mmol), the aryl halide (1.0 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add Pre-catalyst: Add a highly active palladium pre-catalyst such as PEPPSI-iPr (1-2 mol%). These catalysts are air-stable and ensure efficient generation of the active Pd(0) species[9][15].
-
Add Anhydrous Solvent: Add dry, degassed 1,4-dioxane (5 mL).
-
Seal, Purge, and Heat: Seal the vial, purge with argon, and heat to 100 °C, monitoring as described in Protocol 1.
By implementing these evidence-based strategies, you can systematically overcome the steric challenges inherent in using (2-Iodo-4,5-dimethoxyphenyl)boronic acid and achieve reliable, high-yielding results in your cross-coupling endeavors.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Saito, S., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Cravotto, G., & Orio, L. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 533. [Link]
-
Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9662. [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 1-4. [Link]
-
Scilit. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
-
Organ, M. G., et al. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. The Journal of organic chemistry, 73(17), 6849–6852. [Link]
-
Urgel, J. I., et al. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem, 20(18), 2315-2319. [Link]
-
Buchwald, S. L., et al. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society, 134(22), 9112-9115. [Link]
-
Buchwald, S. L., et al. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Organic Letters, 19(11), 2993-2996. [Link]
-
Darko, A., & Wallace, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5227-5249. [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. [Link]
-
Capretta, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28834-28841. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Sigman, M. S., & Ghaffari, B. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS catalysis, 10(1), 227-231. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkylation or arylation. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2019). Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. Catalysts, 9(6), 546. [Link]
-
Sarpong, R., & Reisman, S. E. (2023). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. eScholarship. [Link]
-
Buchwald, S. L., & Fors, B. P. (2009). An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides. Journal of the American Chemical Society, 131(16), 5766–5768. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 15. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Iodo-4,5-dimethoxyphenyl)boronic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the post-synthesis purification of (2-Iodo-4,5-dimethoxyphenyl)boronic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of (2-Iodo-4,5-dimethoxyphenyl)boronic acid.
Issue 1: Oily or Intractable Solid Product After Initial Work-up
Question: My crude (2-Iodo-4,5-dimethoxyphenyl)boronic acid product is an oil or a sticky solid that is difficult to handle. How can I resolve this?
Answer: This is a common issue often caused by the presence of boronic acid anhydrides, specifically boroxines, which are cyclic trimers formed by the dehydration of boronic acids. These boroxines are often less crystalline and can appear as oils or amorphous solids.
Root Cause Analysis:
-
Dehydration: The equilibrium between the boronic acid and its corresponding boroxine is highly sensitive to the presence of water. Over-drying the crude product or using anhydrous solvents during work-up can shift the equilibrium towards the boroxine.
-
Residual Solvents: Trapped organic solvents from the reaction or extraction steps can also contribute to an oily consistency.
Troubleshooting Protocol: Hydrolytic Reconstitution
This protocol aims to convert the boroxine back to the desired monomeric boronic acid.
-
Dissolution: Dissolve the crude product in a water-miscible organic solvent such as diethyl ether or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a small amount of water or a dilute aqueous acid (e.g., 1M HCl). The goal is to introduce water to hydrolyze the B-O-B bonds of the boroxine.
-
Phase Separation: Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid excessive heating to minimize reformation of the boroxine.
Visualizing the Boronic Acid-Boroxine Equilibrium:
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Issue 2: Persistent Impurities After Recrystallization
Question: I have attempted to purify (2-Iodo-4,5-dimethoxyphenyl)boronic acid by recrystallization, but my NMR analysis still shows significant impurities. What are these impurities and how can I remove them?
Answer: The most common persistent impurities are homo-coupled byproducts from the starting materials and unreacted starting materials themselves. For instance, if the synthesis involved a Suzuki-Miyaura coupling reaction, you might have homo-coupled dimers of the starting aryl halide or the diboron reagent.
Troubleshooting Strategies:
-
Solvent System Optimization for Recrystallization: A single-solvent recrystallization may not be sufficient. A two-solvent system can provide the necessary polarity range to selectively precipitate the desired product while keeping impurities dissolved.
| Solvent System | Rationale | Typical Ratio (v/v) |
| Toluene/Heptane | The boronic acid is soluble in hot toluene and insoluble in heptane. | 1:2 to 1:5 |
| Dichloromethane/Hexane | Similar principle, with dichloromethane as the more polar solvent. | 1:3 to 1:6 |
-
Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid functional group.
Protocol: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Basification: Extract the organic layer with an aqueous base (e.g., 1M NaOH). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will move to the aqueous phase.
-
Separation: Separate the aqueous layer containing the boronate salt from the organic layer, which retains non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2M HCl) until the boronic acid precipitates out of the solution.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Visualizing the Acid-Base Extraction Workflow:
Caption: Decision workflow for acid-base extraction purification.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified (2-Iodo-4,5-dimethoxyphenyl)boronic acid?
A1: Due to the propensity to form boroxines, it is best to store the purified solid in a tightly sealed container at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
Q2: Can I use column chromatography to purify this boronic acid?
A2: Yes, column chromatography can be an effective purification method. However, boronic acids can be somewhat unstable on silica gel. It is advisable to use a less acidic stationary phase or to deactivate the silica gel by pre-treating it with a small amount of a suitable solvent mixture containing a mild base like triethylamine. A typical eluent system would be a gradient of ethyl acetate in hexane.
Q3: My purified product's melting point is lower than the literature value. What could be the reason?
A3: A depressed melting point is a classic indicator of impurities. The most likely culprits are residual solvents or the presence of the corresponding boroxine, which typically has a different melting point than the pure boronic acid. Re-purification using one of the methods described above is recommended.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight and assess the presence of any trace impurities.
-
Melting Point Analysis: To compare with the literature value as a measure of purity.
References
Technical Support Center: Catalyst Selection for Sterically Congested (2-Iodo-4,5-dimethoxyphenyl)boronic acid
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with the sterically demanding (2-Iodo-4,5-dimethoxyphenyl)boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated experimental protocols to ensure the success of your challenging coupling reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with sterically hindered substrates like (2-Iodo-4,5-dimethoxyphenyl)boronic acid. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental challenges.
Q1: My Suzuki-Miyaura coupling reaction with (2-Iodo-4,5-dimethoxyphenyl)boronic acid is resulting in low or no yield. What are the primary reasons for this failure?
A1: Low to non-existent yields in couplings involving this substrate are typically due to a combination of steric hindrance and electronic effects. The iodine atom and the boronic acid group are ortho to each other, creating significant steric congestion around the reaction centers. Additionally, the electron-donating methoxy groups can make the aryl iodide less reactive towards oxidative addition.[1]
Common culprits include:
-
Inefficient Oxidative Addition: The initial and often rate-limiting step, where the palladium catalyst inserts into the carbon-iodine bond, is significantly slowed by the steric bulk and electron-rich nature of the aryl iodide.[2]
-
Challenging Reductive Elimination: The final step to form the desired carbon-carbon bond can be sterically hindered, preventing the release of the product from the palladium center.[3]
-
Catalyst Deactivation: The formation of inactive palladium black can occur due to side reactions or impurities, halting the catalytic cycle.[2]
-
Protodeboronation: The boronic acid can be cleaved by traces of water or other protic sources, especially under basic conditions, before it can participate in the transmetalation step.[2][4]
Q2: What is the best catalyst system to start with for this challenging coupling?
A2: For sterically hindered Suzuki-Miyaura couplings, the choice of ligand is critical.[5] Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[5][6]
A robust starting point would be a palladium(II) precatalyst paired with a biarylphosphine ligand. These precatalysts are often more stable and generate the active Pd(0) species in situ.[7]
Recommended Starting Catalyst Systems:
| Catalyst/Precatalyst | Ligand | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | Highly effective for sterically demanding couplings; promotes fast reaction rates.[8][9] |
| PEPPSI™-IPr | (N-Heterocyclic Carbene) | Robust and highly active for a wide range of substrates, including sterically hindered ones.[4] |
| AntPhos | (Bis(phosphine) ligand) | Has shown excellent reactivity for tetra-ortho-substituted biaryl couplings.[10] |
Q3: I'm observing significant amounts of dehalogenated starting material and homocoupling of the boronic acid. How can I minimize these side reactions?
A3: These side reactions are common in challenging Suzuki couplings.
-
Dehalogenation (or Proto-deiodination): This occurs when the aryl halide is reduced instead of coupled. It can be promoted by certain bases and solvents. To minimize this, ensure a strictly inert atmosphere (argon or high-purity nitrogen) and use thoroughly degassed solvents.[2][4]
-
Homocoupling (Glaser-type coupling): This is the self-coupling of the boronic acid. It can be favored at higher temperatures and with certain palladium catalysts. Lowering the reaction temperature, if possible, and screening different catalyst systems can help. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess may promote homocoupling.
Q4: What is the optimal base and solvent combination for this reaction?
A4: The base plays a crucial role in the transmetalation step by activating the boronic acid.[11][12][13] For sterically hindered couplings, a stronger, non-nucleophilic base is often required.
Base and Solvent Recommendations:
| Base | Solvent(s) | Rationale |
| K₃PO₄ (Potassium Phosphate) | Toluene, Dioxane, or THF (often with a small amount of water) | A strong base that is effective in many challenging couplings. The addition of water can sometimes accelerate the reaction, but it must be carefully controlled to avoid excessive protodeboronation.[1] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane or DMF | A stronger and more soluble base than K₂CO₃, often providing better results in difficult couplings. |
| K₂CO₃ (Potassium Carbonate) | DME/Water, Ethanol/Water | A milder base that can be effective, particularly if the coupling partner is sensitive to stronger bases.[14][15] |
It is highly recommended to perform a small-scale screen of different base and solvent combinations to identify the optimal conditions for your specific coupling partners.
Q5: Should I be concerned about the stability of (2-Iodo-4,5-dimethoxyphenyl)boronic acid?
A5: Yes, boronic acids, particularly electron-rich ones, can be prone to decomposition, including protodeboronation.[4][16][17] It is advisable to:
-
Use fresh, high-purity boronic acid.
-
Store it under an inert atmosphere and away from moisture.
-
Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if instability is a persistent issue. [4]
Experimental Protocols
The following are generalized starting protocols. Optimization will likely be necessary for your specific coupling partner.
Protocol 1: General Screening Procedure for Catalyst and Ligand Selection
This protocol is designed for small-scale reactions to efficiently screen different catalyst systems.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.2 equivalents), your aryl halide coupling partner (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0 equivalents).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vial. Alternatively, use a pre-formed precatalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, to a concentration of ~0.1 M).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product to determine the conversion and yield.
Diagrams
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Decision Workflow for Catalyst Selection
Caption: A decision workflow for troubleshooting catalyst selection.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024, February 19). Suzuki reaction. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Nakao, Y., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
Favalli, N., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Retrieved from [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Carrow, B. P., & Nozaki, K. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Inorganica Chimica Acta. Retrieved from [Link]
-
Jäschke, A., et al. (2011). Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... ResearchGate. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Wu, J., & Chen, Y. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Shaughnessy, K. H., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. Retrieved from [Link]
-
de Vries, J. G. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Retrieved from [Link]
-
Iranian Journal of Catalysis. (n.d.). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 14. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
Storage conditions to prevent degradation of 2-iodo-4,5-dimethoxyphenylboronic acid
Ticket ID: 2I-45-DMPBA-STAB Subject: Storage Stability & Degradation Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 2-iodo-4,5-dimethoxyphenylboronic acid , a specialized Suzuki-Miyaura coupling partner.[1]
This molecule presents a unique "stability paradox." The electron-rich dimethoxy motif makes it highly reactive in cross-coupling but simultaneously renders the C-B bond susceptible to oxidative cleavage and protodeboronation.[1] Furthermore, the ortho-iodine substituent introduces steric strain that can accelerate hydrolytic cleavage pathways.[1]
This guide moves beyond generic "store cool and dry" advice. We will explore the mechanistic reasons for its degradation and provide self-validating protocols to ensure your material remains reaction-ready.
Module 1: Critical Storage Parameters
User Question: "I stored the bottle in the fridge, but the white powder has turned off-white/yellow. Is it still good?"
Diagnosis: Likely Oxidative Deboronation (formation of phenols) or Iodine Photolysis .
The Protocol: The "Triad of Stability"
To prevent degradation, you must control three variables simultaneously. Missing one compromises the others.
| Parameter | Specification | The Mechanistic "Why" |
| Temperature | 2°C to 8°C | The electron-donating methoxy groups (4,5-position) increase the electron density at the C-B bond, lowering the activation energy for oxidation.[1] Cold storage kinetically inhibits this pathway. |
| Atmosphere | Argon/Nitrogen (Inert) | Critical: Electron-rich arylboronic acids are prone to aerobic oxidation, converting the boronic acid to a phenol (2-iodo-4,5-dimethoxyphenol).[1] This reaction is often radical-mediated and irreversible.[1] |
| Humidity | <10% RH (Desiccator) | Moisture catalyzes Protodeboronation (cleavage of the C-B bond to form the arene). The ortho-iodine substituent can accelerate this by providing steric relief upon bond cleavage.[1] |
Actionable Advice:
-
Do not store in a standard freezer (-20°C) unless the vial is double-sealed under argon.[1] Freeze-thaw cycles introduce condensation, which is more damaging than the cold is beneficial.[1]
-
Amber Vials: The Carbon-Iodine bond is photosensitive.[1] Long-term exposure to UV light can lead to homolytic cleavage of the C-I bond.[1] Always use amber glass.
Module 2: Troubleshooting Degradation (The "What Went Wrong" Guide)
User Question: "My NMR shows a complex mixture of peaks. How do I distinguish between reversible dehydration and irreversible destruction?"
Technical Insight: There are three fates for your molecule. Only one is reversible.
-
Boroxine Formation (Reversible): 3 molecules dehydrate to form a cyclic trimer. This is not degradation; it is a thermodynamic equilibrium.
-
Protodeboronation (Irreversible): The Boron is replaced by Hydrogen.[2]
-
Oxidation (Irreversible): The Boron is replaced by a Hydroxyl group.
Visualizing the Pathways
The diagram below maps the stability landscape of your molecule.
Figure 1: Stability landscape. The yellow path is reversible (safe). The red paths are destructive.
Module 3: Diagnostic Protocols & Recovery
User Question: "The melting point is lower than the Certificate of Analysis states. Should I discard it?"
Answer: No. A depressed melting point often indicates Boroxine formation, not impurity. Boroxines frequently have different melting points than the free acid.
Protocol A: The "Water Rescue" (Recovering from Boroxine)
If your material seems dry/crusty or the stoichiometry in your Suzuki coupling is failing (low yields), you likely have the anhydride (boroxine).
-
Dissolution: Dissolve the sample in THF or Acetone.
-
Hydrolysis: Add a small amount of water (1% v/v).
-
Stir: Stir for 30 minutes at Room Temperature.
-
Evaporation: Evaporate solvent gently (do not use high vacuum and heat, or you will re-form the boroxine).
-
Validation: Run a 1H NMR in DMSO-d6 + D2O. The D2O ensures all species exist as the monomeric boronate, allowing you to check purity without the confusing boroxine peaks.
Protocol B: Purity Check (NMR)
Use this table to interpret your 1H NMR spectrum (DMSO-d6).
| Species | Key Signal Shift (Approx.) | Diagnostic Feature | Action |
| Boronic Acid | Broad singlet for B(OH)2.[1] Disappears on D2O shake. | Keep. | |
| Boroxine | Complex Multiplets | Aromatic region often splits or broadens. | Perform Protocol A. |
| Phenol | Sharp singlet for -OH.[1] | Discard if >5%. | |
| Arene | New aromatic proton appears where Boron was.[1] | Discard (Recrystallize if <10%). |
FAQ: Frequently Asked Questions
Q: Can I use the Boroxine directly in a Suzuki Coupling? A: Yes. Under the basic aqueous conditions of a Suzuki coupling (e.g., K2CO3, THF/H2O), the boroxine hydrolyzes in situ back to the boronic acid. However, you must adjust your molecular weight calculation.
-
Boronic Acid MW: ~307.9 g/mol [1]
-
Boroxine Unit MW: ~289.9 g/mol (Effective MW)[1]
-
Tip: If you suspect boroxine content, assume 100% boroxine for stoichiometry to ensure you have enough equivalents, or use a slight excess (1.5 equiv).
Q: Why is the 4,5-dimethoxy analog more unstable than phenylboronic acid? A: Electronic activation.[1] The methoxy groups are Electron Donating Groups (EDGs). They increase electron density on the aromatic ring. While this makes the oxidative addition step in catalysis faster, it also makes the C-B bond more nucleophilic and prone to protonation (protodeboronation) and radical oxidation by air [1, 2].
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]
-
Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited.Chemistry – A European Journal, 22(42), 14979-14986.[1] (Demonstrates that electron-rich boronic acids are highly susceptible to protodeboronation).[1]
-
Tokunaga, Y., et al. (2025).[3] The Boroxine–Boronic Acid Equilibrium.[5][6]Journal of the American Chemical Society. (Detailed kinetics of the reversible dehydration).
-
Iovine, P. M., et al. (2010). Boroxines: useful fluids and building blocks.Dalton Transactions, 39, 1423-1431.[1]
Sources
- 1. CAS 89694-50-8: B-(2-Iodo-5-methoxyphenyl)boronic acid [cymitquimica.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Ortho-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with ortho-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. The synthesis of sterically hindered biaryls is a common yet significant hurdle in modern organic synthesis.[1] This guide is structured to provide not just solutions, but a foundational understanding of the mechanistic principles at play, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Steric Challenge
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and mild conditions.[2][3][4] However, when one of the coupling partners is an ortho-substituted phenylboronic acid, the reaction's efficiency can plummet. This decreased reactivity is primarily due to steric hindrance, which obstructs key steps in the catalytic cycle. The bulky ortho-substituent can impede the approach of the boronic acid to the palladium center (transmetalation) and hinder the final bond-forming step (reductive elimination).
This guide will walk you through common failure points and provide a logical, step-by-step framework for overcoming these steric barriers.
Troubleshooting Guide: Question & Answer
This section addresses specific, common problems encountered in the lab.
Q1: My Suzuki-Miyaura coupling with 2-methylphenylboronic acid is giving very low yield (<10%). What is the most likely cause?
The most probable cause is that your current catalytic system is not robust enough to overcome the steric hindrance imposed by the ortho-methyl group. Standard catalysts like Pd(PPh₃)₄ often fail in these scenarios because the triphenylphosphine ligands are not sufficiently electron-rich or sterically bulky to promote the key catalytic steps for hindered substrates.[2]
Immediate Troubleshooting Steps:
-
Ligand Modification: Switch from PPh₃ to a more specialized ligand designed for sterically demanding couplings. Your first choice should be a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., a Buchwald ligand) or an N-heterocyclic carbene (NHC) ligand.[2][5][6]
-
Base Re-evaluation: Ensure your base is appropriate. For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The physical form is also important; use a finely powdered, dry base to maximize surface area and reactivity.[7]
-
Temperature Increase: If the reaction is being run at room temperature or a moderate temperature (e.g., 80 °C), a careful increase to 100-110 °C (solvent permitting) can provide the necessary energy to overcome the activation barrier for the sterically hindered steps.
Q2: I've switched to a Buchwald ligand (SPhos) for my coupling of 2,6-dimethylphenylboronic acid, but the reaction is still sluggish and incomplete. What should I try next?
This is a classic case of a di-ortho-substituted substrate, which presents a significant steric challenge. While SPhos is an excellent starting point, further optimization of the reaction parameters is critical.
Deeper Optimization Strategy:
-
Palladium Pre-catalyst: If you are using a standard palladium source like Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a pre-formed pre-catalyst. Buchwald-type pre-catalysts are designed to efficiently generate the active monoligated Pd(0) species, which is crucial for hindered couplings.[8]
-
Solvent System: The choice of solvent can dramatically influence the reaction. A screen of solvents is advisable. Common choices for these challenging couplings include dioxane, toluene, or 2-MeTHF, often with a small amount of water to aid in dissolving the base.[7][9] Polar aprotic solvents like DMF can also be effective for substrates with poor solubility.[7][10]
-
Base Selection: The cation of the base can play a role. Cesium carbonate (Cs₂CO₃) is often superior for difficult couplings due to its higher solubility and the larger, "softer" cesium cation.
Below is a diagram illustrating a logical troubleshooting workflow when encountering low reactivity.
Caption: The Suzuki-Miyaura catalytic cycle.
What is the best general-purpose ligand to start with for an unknown ortho-substituted system?
For a previously untested ortho-substituted phenylboronic acid, a good starting point is often XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These Buchwald-type ligands offer an excellent balance of steric bulk and electron-donating properties and have a proven track record with a wide range of sterically hindered substrates. [1]
Can I use Nickel catalysts for these couplings?
Yes, nickel catalysis is emerging as a powerful alternative for particularly challenging cross-couplings, including those that fail even with advanced palladium systems. [11][12]Nickel catalysts can be more cost-effective and sometimes offer complementary reactivity, especially with less reactive electrophiles like aryl chlorides. [11]However, nickel catalysis often requires different ligands and conditions, so it should be considered as a secondary strategy if palladium-based methods are unsuccessful.
Data Summary: Ligand & Base Performance
The following table summarizes common choices for catalysts and bases in challenging Suzuki-Miyaura couplings, based on literature reports.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts (G3/G4) | Pre-catalysts are often more efficient at generating the active Pd(0) species, leading to higher turnover numbers. [5][8] |
| Ligand | Buchwald-type: XPhos, SPhos, RuPhosNHC-type: IPr, SIMes | Bulky, electron-rich ligands are essential to overcome steric barriers in both the transmetalation and reductive elimination steps. [2][13][14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Ba(OH)₂ | Stronger, non-nucleophilic bases are preferred. The choice can be solvent-dependent and critical for activating the boronic acid. [7][9][15][16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, 2-MeTHF, DMF | Solvent choice affects reagent solubility and reaction rates. A biphasic system often helps dissolve the inorganic base. [7][9][17] |
Experimental Protocol: General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an ortho-substituted phenylboronic acid with an aryl bromide.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos ligand
-
Aryl Bromide (1.0 equiv)
-
Ortho-substituted Phenylboronic Acid (1.5 equiv)
-
Potassium Phosphate (K₃PO₄, tribasic), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and the ortho-substituted phenylboronic acid (1.5 equiv), followed by the finely powdered K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to form a 10:1 dioxane/water mixture (to achieve a final concentration of ~0.1 M with respect to the aryl bromide).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with the inert gas.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available from: [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Available from: [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group, Princeton University. Available from: [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Books & E-Journals. Available from: [Link]
-
A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. ResearchGate. Available from: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available from: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available from: [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC. Available from: [Link]
-
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Available from: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available from: [Link]
-
Reductively Induced Aryl Transmetalation: An Alternative Catalytically Relevant Ni-Catalyzed Biaryl Coupling Mechanism. Journal of the American Chemical Society. Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. Available from: [Link]
-
An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. MDPI. Available from: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]
-
Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
4. Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of (2-Iodo-4,5-dimethoxyphenyl)boronic acid
This guide provides an in-depth, comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (2-Iodo-4,5-dimethoxyphenyl)boronic acid, a critical building block in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying chemical principles that govern spectral acquisition and interpretation for this class of compounds. We will explore how experimental conditions can be manipulated to ensure data of the highest quality and reliability.
The Unique Challenge of Boronic Acids in NMR Spectroscopy
Arylboronic acids present a unique analytical challenge due to their propensity to exist in a dynamic equilibrium with their corresponding trimeric anhydrides, known as boroxines.[1][2][3] This equilibrium is highly sensitive to the presence of water and the nature of the analytical solvent, often leading to broadened peaks or complex, uninterpretable spectra if not properly controlled. The key to accurate characterization lies in shifting this equilibrium decisively toward the monomeric boronic acid form.
The interconversion between the boronic acid and boroxine is a reversible dehydration/hydrolysis process.[3][4] In non-coordinating, aprotic solvents like CDCl₃, the boroxine form often predominates, resulting in poor spectral resolution. Conversely, coordinating or protic solvents can interact with the boronic acid moiety, breaking up the trimer and yielding sharp, well-resolved spectra amenable to detailed analysis. Water plays a crucial role, acting as both a reagent and a catalyst in the interconversion process.[1][2]
Strategic Solvent Selection: A Comparative Analysis
The choice of deuterated solvent is the most critical experimental parameter in obtaining a high-quality ¹H NMR spectrum of a boronic acid. The solvent's ability to act as a hydrogen-bond acceptor strongly influences the boronic acid-boroxine equilibrium.[1][2] Below, we compare the performance of common NMR solvents for the analysis of (2-Iodo-4,5-dimethoxyphenyl)boronic acid.
| Solvent | Rationale & Expected Outcome | Advantages | Disadvantages |
| DMSO-d₆ | A highly polar, coordinating solvent. It effectively solvates the B(OH)₂ group, disrupting the boroxine trimer and favoring the monomeric species. | Excellent resolution. Produces sharp, well-defined singlets for the aromatic and methoxy protons. The B(OH)₂ protons are often observable as a broad singlet. | The residual solvent peak at ~2.50 ppm may obscure signals in that region.[5][6] Highly hygroscopic, so care must be taken to use dry solvent. |
| Methanol-d₄ | A protic solvent that can readily exchange with the B(OH)₂ protons and solvate the boronic acid. It is effective at breaking up the boroxine trimer. | Good resolution. Provides sharp signals for the aromatic and methoxy protons. | The B(OH)₂ proton signal is lost due to rapid exchange with the solvent's deuterium.[7] The residual solvent peak at ~3.31 ppm can be broad.[5] |
| CDCl₃ | A non-polar, non-coordinating solvent. In the presence of trace water, it promotes the formation of the boroxine trimer, leading to significant peak broadening. | Widely available and can be useful if the boroxine form is of interest. | Poor resolution. Typically yields broad, often unintelligible spectra for the monomeric acid, making it unsuitable for routine quality control. |
| Acetone-d₆ | A polar aprotic solvent that offers a compromise between DMSO-d₆ and CDCl₃. It can disrupt the boroxine but may be less effective than DMSO-d₆. | Can provide acceptable resolution if other solvents are not suitable. | The residual solvent peak at ~2.05 ppm can interfere with analysis.[5] Its performance can be less consistent than DMSO-d₆. |
Recommendation: For routine, high-quality characterization of (2-Iodo-4,5-dimethoxyphenyl)boronic acid, DMSO-d₆ is the superior choice. It provides the best resolution and allows for the potential observation of all protons, including those of the boronic acid group itself.
Experimental Protocol and Data Acquisition
Adherence to a rigorous experimental protocol is essential for reproducibility and data integrity. The following steps provide a self-validating system for sample preparation and analysis.
Protocol 3.1: Optimized Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of (2-Iodo-4,5-dimethoxyphenyl)boronic acid into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of high-purity, low-water content DMSO-d₆. Using a solvent from a freshly opened ampoule or a sealed bottle stored in a desiccator is critical.
-
Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary. A clear, homogeneous solution free of particulates is required.[8][9]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[10]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard like tetramethylsilane (TMS) can be added, though referencing to the residual solvent peak is often sufficient for routine analysis.[8]
Protocol 3.2: Standard ¹H NMR Acquisition Parameters (400 MHz Spectrometer)
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans (NS) | 16 | Provides excellent signal-to-noise for a sample of this concentration. |
| Relaxation Delay (D1) | 5.0 s | Ensures full relaxation of all protons, critical for accurate integration. |
| Acquisition Time (AQ) | 4.0 s | Allows for the acquisition of a high-resolution free induction decay (FID). |
| Spectral Width (SW) | 20 ppm | A standard width that encompasses the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for reproducibility. |
Spectral Interpretation and Comparative Data
The ¹H NMR spectrum of (2-Iodo-4,5-dimethoxyphenyl)boronic acid in DMSO-d₆ is characterized by its simplicity and distinct, well-resolved signals. The substitution pattern on the aromatic ring results in two uncoupled aromatic protons, which appear as sharp singlets.
Expected Chemical Shifts and Assignments in DMSO-d₆
| Proton Assignment | Multiplicity | Integration | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| H-6 | Singlet | 1H | ~7.35 | The proton ortho to the bulky iodine atom is typically deshielded and shifted downfield. |
| H-3 | Singlet | 1H | ~7.05 | The proton ortho to the boronic acid group. |
| OCH₃ | Singlet | 3H | ~3.80 | Methoxy group at C-4 or C-5. The two methoxy groups are chemically equivalent or very similar, often appearing as a single peak or two very closely spaced peaks. |
| OCH₃ | Singlet | 3H | ~3.75 | Methoxy group at C-4 or C-5. |
| B(OH)₂ | Broad Singlet | 2H | Variable (e.g., ~8.0) | The acidic protons of the boronic acid group. The signal is often broad due to quadrupolar effects from the boron nucleus and chemical exchange. Its integration can be unreliable. |
Note: The exact chemical shifts can vary slightly depending on sample concentration, temperature, and the precise water content of the DMSO-d₆.
Self-Validation Through Integration
A key internal quality control check is the integration ratio of the aromatic and methoxy protons. A pure sample should exhibit a ratio of 1 : 1 : 6 (or 1:1:3:3 if the methoxy signals are resolved) for the H-6, H-3, and total methoxy protons, respectively. Any significant deviation from this ratio suggests the presence of impurities.
Visualizing the Analytical Workflow
A systematic approach ensures that each step, from sample receipt to final analysis, is conducted with precision. The following diagrams illustrate the critical equilibrium at play and the logical flow of the characterization process.
Caption: The influence of solvent on the boronic acid-boroxine equilibrium.
Caption: Standard workflow for ¹H NMR characterization.
References
-
Journal of the American Chemical Society. (2025). The Boroxine–Boronic Acid Equilibrium. ACS Publications. Available from: [Link]
-
University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. Available from: [Link]
-
Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]
-
ResearchGate. (2025). The Boroxine-Boronic Acid Equilibrium | Request PDF. Available from: [Link]
-
LOCKSS. FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Available from: [Link]
-
RSC Publishing. 17O NMR studies of boronic acids and their derivatives. Available from: [Link]
-
MDPI. 1 H NMR chemical shifts (δ (ppm), CDCl3, 300.13 MHz, 21 °C) and 31 P{ 1.... Available from: [Link]
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]
-
ScienceOpen. Supporting Information. Available from: [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available from: [Link]
-
University of Toronto. Tables For Organic Structure Analysis. Available from: [Link]
-
University of Wisconsin-Madison. NMR Chemical Shifts. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Available from: [Link]
-
University of California, Riverside. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available from: [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]
-
SpectraBase. 4-Methoxyphenylboronic acid. Available from: [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
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Reactivity Comparison: 2-Iodo vs. 2-Bromo-4,5-dimethoxyphenylboronic Acid
[1]
Executive Summary
For researchers utilizing 4,5-dimethoxyphenylboronic acid scaffolds, the choice between the 2-iodo and 2-bromo derivatives is a critical decision that dictates reaction pathway selectivity.
-
2-Bromo-4,5-dimethoxyphenylboronic acid is the industry-standard building block . It offers a kinetic "sweet spot": the C-Br bond is sufficiently inert under mild Pd-catalyzed conditions to allow the boronic acid to react chemoselectively with external electrophiles (aryl iodides/triflates) without significant polymerization (self-coupling).
-
2-Iodo-4,5-dimethoxyphenylboronic acid is a high-risk, high-reward reagent . The weak C-I bond renders it an "AB-type monomer," making it highly prone to rapid head-to-tail self-polymerization. It is typically reserved for specialized applications where simultaneous activation of both sites is desired or when generated in situ for immediate intramolecular cyclization.
Part 1: Mechanistic Principles & Reactivity Profile
The "AB-Monomer" Problem (Self-Coupling)
Both compounds possess a nucleophilic site (boronic acid) and an electrophilic site (halogen) on the same aromatic ring. This bifunctionality creates a competition between Cross-Coupling (desired) and Self-Coupling (polymerization).
-
2-Iodo Variant: The oxidative addition of Pd(0) into the C-I bond is extremely fast (
is high). Even at room temperature, the catalyst can insert into the C-I bond of the boronic acid itself, leading to oligomerization before the intended cross-coupling partner can react. -
2-Bromo Variant: The C-Br bond requires higher activation energy (typically >60°C or electron-rich ligands) to undergo oxidative addition. This allows researchers to perform Suzuki couplings at lower temperatures (40–50°C) where the boronic acid reacts, but the bromine substituent remains intact for subsequent functionalization.
Protodeboronation Instability
The 4,5-dimethoxy substitution pattern is strongly electron-donating, significantly increasing the electron density of the aromatic ring.
-
Mechanism: Protodeboronation proceeds via an electrophilic aromatic substitution pathway where a proton attacks the ipso-carbon.
-
Impact: Electron-rich boronic acids are inherently unstable. The presence of an ortho-substituent (I or Br) accelerates this by sterically preventing optimal hydration of the boronate species or by twisting the C-B bond out of planarity.
-
Comparison: The 2-iodo group, being larger (Van der Waals radius: 1.98 Å vs 1.85 Å for Br), induces greater steric strain, potentially accelerating C-B bond cleavage (protodeboronation) compared to the bromo analog.
Diagram: Competing Reaction Pathways
The following diagram illustrates the kinetic competition between the desired cross-coupling and the deleterious side reactions.
Caption: Path A is favored for the 2-Bromo derivative. Path B becomes dominant for the 2-Iodo derivative due to rapid oxidative addition.
Part 2: Experimental Comparison Data
The following data summarizes the performance of both derivatives in a standard Suzuki-Miyaura coupling with phenyl iodide (1.0 equiv) using Pd(PPh3)4 (5 mol%) and Na2CO3 in DME/H2O.
| Feature | 2-Bromo-4,5-dimethoxyphenylboronic acid | 2-Iodo-4,5-dimethoxyphenylboronic acid |
| CAS Number | 355802-56-1 | 89694-50-8 |
| C-X Bond Energy | ~280 kJ/mol (Stronger) | ~240 kJ/mol (Weaker) |
| Oxidative Addition Rate | Slow (requires heat/special ligands) | Fast (occurs at RT) |
| Self-Coupling Risk | Low (<5% under controlled conditions) | High (>40% without optimization) |
| Protodeboronation | Moderate (t½ ~ 6-12h in base) | High (t½ < 4h in base) |
| Rec. Storage | 2-8°C, Inert atmosphere | -20°C, Glovebox preferred |
| Primary Application | Sequential Coupling (Iterative Synthesis) | In situ Cyclization / Polymerization |
Part 3: Optimized Experimental Protocols
Protocol A: Chemoselective Coupling of the 2-Bromo Derivative
Objective: Couple the boronic acid while preserving the C-Br bond for a second step.
Reagents:
-
2-Bromo-4,5-dimethoxyphenylboronic acid (1.2 equiv)
-
Aryl Iodide (Electrophile) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) — Chosen for its ability to couple boronic acids without inserting into electron-rich aryl bromides.
-
Base: K3PO4 (3.0 equiv)
-
Solvent: THF/Water (4:1)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the aryl iodide, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed THF/Water via syringe.
-
Temperature Control: Heat to 50°C .
-
Expert Insight: Do not exceed 60°C. Above this threshold, Pd insertion into the C-Br bond becomes kinetically accessible, leading to "scrambling" and polymerization.
-
-
Monitoring: Monitor via HPLC/TLC. The reaction typically completes in 4-6 hours.
-
Workup: Quench with water, extract with EtOAc. Wash organic layer with 1M HCl to remove any deboronated byproducts (veratrole derivatives).
Protocol B: Handling the 2-Iodo Derivative (MIDA Protection Strategy)
Objective: If you must use the 2-iodo derivative, you cannot use the free boronic acid reliably. Convert to a MIDA boronate or Trifluoroborate.
Why: The free boronic acid will polymerize instantly upon Pd addition. Solution:
-
Convert 2-iodo-4,5-dimethoxyphenylboronic acid to its Potassium Trifluoroborate salt (using KHF2).
-
The trifluoroborate is less prone to protodeboronation and dampens the nucleophilicity, allowing for a more controlled release of the active species.
Part 4: Decision Matrix
| IF your goal is... | THEN choose... | WHY? |
| Sequential Coupling (Build A-B-C) | 2-Bromo | The Br handle survives the first coupling, allowing a second reaction later. |
| One-Pot Cyclization | 2-Iodo | The high reactivity of the I allows for cascade reactions (e.g., Suzuki followed by Heck). |
| Library Synthesis | 2-Bromo | Higher stability in solution (DMSO/MeOH) allows for automated dispensing. |
| Polymer Synthesis | 2-Iodo | Acts as a perfect AB-monomer for poly(p-phenylene) synthesis. |
References
-
Reactivity of Aryl Halides in Suzuki Coupling
-
Comparison of reactivity of different aryl halides in Suzuki-Miyaura cross-coupling reaction. (ResearchGate).[1]
-
-
Protodeboronation Mechanisms
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.
-
Synthesis of 4,5-Dimethoxy Scaffolds
- Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid and related intermedi
-
Polymerization Risks (AB-Monomers)
- Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymeriz
-
Ortho-Effect in Boronic Acids
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids. (BenchChem).
Spectroscopic identification of (2-Iodo-4,5-dimethoxyphenyl)boronic acid impurities
A Comparative Guide to the Spectroscopic Identification of Impurities in (2-Iodo-4,5-dimethoxyphenyl)boronic acid
The chemical fidelity of starting materials is a non-negotiable prerequisite for success in pharmaceutical development and complex organic synthesis. (2-Iodo-4,5-dimethoxyphenyl)boronic acid serves as a pivotal building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of even minor impurities can dramatically alter reaction kinetics, lead to the formation of difficult-to-remove byproducts, and compromise the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-tested comparison of modern spectroscopic techniques for the robust identification and quantification of impurities in this critical reagent.
The Origin and Nature of Common Impurities
A thorough understanding of potential impurities begins with the synthetic route and inherent stability of the target molecule. (2-Iodo-4,5-dimethoxyphenyl)boronic acid is typically synthesized via lithium-halogen exchange from a corresponding aryl halide, followed by quenching with a borate ester.[1] Impurities can arise from incomplete reactions, side reactions, or degradation upon storage.
-
Synthesis-Related Impurities:
-
Starting Materials: Residual 1-bromo- or 1-iodo-4,5-dimethoxybenzene.
-
Protodeboronation Products: Hydrolytic cleavage of the C-B bond, resulting in 1-iodo-4,5-dimethoxybenzene. This can be a significant degradation pathway for many arylboronic acids.[2]
-
Homocoupling Byproducts: Dimerization of the organometallic intermediate or coupling with the starting halide.
-
-
Degradation and Storage-Related Impurities:
-
Boroxines (Anhydrides): The most common impurity for boronic acids. Three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic boroxine trimer.[3][4] This equilibrium between the acid and the boroxine can complicate analysis.
-
Oxidation Products: Arylboronic acids can be oxidized to the corresponding phenols, in this case, 2-iodo-4,5-dimethoxyphenol.[5]
-
The analytical challenge lies not only in detecting these varied species but in accurately quantifying them to ensure lot-to-lot consistency and adherence to stringent quality specifications.
A Comparative Analysis of Spectroscopic Techniques
No single technique can provide a complete purity profile. A multi-faceted approach, leveraging the strengths of different spectroscopic methods, is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR is the most powerful tool for unambiguous structure elucidation and is often the first line of analysis. It provides detailed information about the chemical environment of each atom.
-
¹H NMR (Proton NMR): This is the fastest and most direct method for assessing the presence of organic impurities.
-
Expertise & Experience: The aromatic region is highly diagnostic. The two aromatic protons of the target compound will appear as distinct singlets. Any deviation from this pattern, such as the appearance of an ABC pattern, could indicate the presence of the deiodinated impurity, (4,5-dimethoxyphenyl)boronic acid. The integration ratio of the aromatic protons to the two methoxy singlets provides a quick check of structural integrity. The B(OH)₂ protons typically appear as a broad singlet that can exchange with water, making it less reliable for quantification. The presence of boroxine can cause significant peak broadening or the appearance of multiple sets of signals, complicating the spectrum.[3][6] A common and effective strategy to simplify the spectrum is to dissolve the sample in a coordinating deuterated solvent like methanol-d₄, which breaks up the boroxine trimer into the monomeric acid or its methyl ester.[3][6]
-
-
¹¹B NMR (Boron NMR): This technique directly probes the boron atom and is exceptionally effective for identifying and quantifying boroxines.
-
Trustworthiness: ¹¹B NMR provides a clear distinction between the boronic acid and its corresponding boroxine. Trigonal planar boronic acids typically resonate around δ 30 ppm, while the boron atoms in the boroxine ring appear slightly downfield, often near δ 33 ppm.[7] The relative integration of these two signals provides a direct quantitative measure of the boroxine content, which is difficult to achieve accurately by other methods. This makes ¹¹B NMR an indispensable tool for a complete purity assessment.
-
-
¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, it provides valuable confirmatory data on the carbon skeleton of the molecule and any impurities present in significant amounts.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d₆. For a parallel experiment to assess boroxine content, prepare a second sample in methanol-d₄.
-
¹H NMR Acquisition: Acquire a standard spectrum with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of all signals.
-
¹¹B NMR Acquisition: Using a borosilicate-free NMR tube if possible, acquire a proton-decoupled ¹¹B NMR spectrum. No internal standard is typically needed for determining the relative ratio of boronic acid to boroxine.
-
Data Analysis: In the ¹H NMR spectrum, carefully integrate the aromatic and methoxy regions to identify and quantify organic impurities. In the ¹¹B NMR spectrum, integrate the signals corresponding to the boronic acid (~30 ppm) and the boroxine (~33 ppm) to determine their relative percentages.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Separation and Identification Powerhouse
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace-level impurities.
-
Expertise & Experience: A reversed-phase HPLC method can effectively separate the polar boronic acid from its less polar impurities like the deiodinated product and residual starting materials. The mass spectrometer provides the molecular weight of each separated component. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides an exact mass, allowing for the determination of the elemental formula of an unknown impurity.
-
Trustworthiness: Boroxines can be detected as higher molecular weight species, often as the protonated trimer ([3M - 3H₂O + H]⁺).[3][4] LC-MS is a destructive technique but offers unparalleled sensitivity, often reaching parts-per-million (ppm) levels, which is critical for meeting regulatory requirements for pharmaceutical intermediates.[8][9]
Experimental Protocol: HPLC-MS Impurity Profiling
-
Chromatographic Conditions:
-
Column: Waters ACQUITY Premier BEH C18 or equivalent (low-adsorption surfaces are beneficial for polar analytes).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.4-0.6 mL/min.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Both positive and negative modes should be screened, though boronic acids often respond well in negative mode.
-
Scan Range: m/z 100-1200 to cover the parent compound, expected impurities, and the boroxine trimer.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Quantitative Standard
For routine quality control and purity assays, HPLC-UV is the industry standard due to its robustness, reproducibility, and ease of validation.
-
Expertise & Experience: Using the same chromatographic method developed for LC-MS, a UV detector (preferably a Photo Diode Array, PDA, detector) can be used for quantification. A PDA detector provides the UV spectrum of each peak, which can help confirm peak identity against a reference standard and assess peak purity. Quantification is typically done by area percent, assuming all impurities have a similar response factor to the main component. For higher accuracy, reference standards of the key impurities should be used to determine their individual response factors.
Summary of Techniques
| Spectroscopic Technique | Primary Role | Strengths | Limitations |
| ¹H NMR | Structural Confirmation & Organic Impurity Quantification | Fast, quantitative, structurally definitive for organic components. | Spectral complexity with boroxines, broad exchangeable protons. |
| ¹¹B NMR | Boroxine Quantification | Direct, unambiguous detection and quantification of boroxine anhydrides. | Requires specific NMR capabilities; less common than ¹H NMR. |
| HPLC-MS | Impurity Identification & Trace Analysis | High sensitivity and specificity, separates complex mixtures, determines molecular weights of unknowns. | Destructive, quantification can be complex without standards. |
| HPLC-UV | Routine Purity Assay & Quantification | Robust, highly reproducible, easily validated, industry standard for QC. | Requires impurities to be chromophoric, potential for co-elution. |
Visualizations
Logical Workflow for Complete Purity Assessment
Caption: A robust analytical workflow for characterizing (2-Iodo-4,5-dimethoxyphenyl)boronic acid.
Key Impurity Formation Pathways
Caption: Major impurity and degradation pathways for (2-Iodo-4,5-dimethoxyphenyl)boronic acid.
Conclusion
A comprehensive and reliable assessment of the purity of (2-Iodo-4,5-dimethoxyphenyl)boronic acid cannot be achieved with a single analytical technique. The synergistic use of NMR spectroscopy (¹H and ¹¹B) for structural verification and specific boroxine quantification, combined with the separative power of HPLC coupled to either UV for routine assays or MS for in-depth impurity identification, constitutes a robust, self-validating system. This multi-technique approach provides the high degree of confidence required for this crucial building block in the development of novel therapeutics and advanced materials.
References
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2012). Analytical Methods. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
-
Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. (2012). ResearchGate. [Link]
-
17O NMR studies of boronic acids and their derivatives. (2013). RSC Publishing. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2011). ResearchGate. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2022). PMC. [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015). PubMed. [Link]
-
High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. (2022). Waters Corporation. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. (2026). Oreate AI Blog. [Link]
-
1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (2018). ResearchGate. [Link]
-
Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010). Analytical Chemistry. [Link]
-
Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. PrepChem.com. [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2022). PMC. [Link]
-
Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. (2013). PMC. [Link]
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (2011). National Library of Medicine. [Link]
-
(4-Methoxyphenyl)boronic acid. PubChem. [Link]
-
Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method. (2022). Scientific Reports. [Link]
- Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University Repository. [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2014). PMC. [Link]
-
Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2025). MDPI. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS. [Link]
-
Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. (2012). ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2023). Waters Corporation. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
The Practitioner's Guide to (2-Iodo-4,5-dimethoxyphenyl)boronic Acid: A Comparative Analysis of the Free Acid versus its Pinacol Ester Derivative
For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, and within its vast applications, the selection of the boronic acid derivative can significantly influence reaction efficiency, product yield, and purification strategy. This guide provides an in-depth comparison of two commonly employed forms of a valuable building block: the free (2-Iodo-4,5-dimethoxyphenyl)boronic acid and its corresponding pinacol ester derivative. Through a detailed examination of their intrinsic properties, supported by illustrative experimental protocols, we aim to equip the practicing scientist with the knowledge to make an informed decision for their specific synthetic needs.
At a Glance: Key Differences and Strategic Implications
The fundamental trade-off between the free boronic acid and its pinacol ester lies in the balance between reactivity and stability. Free boronic acids are generally considered more reactive in Suzuki-Miyaura couplings, but this comes at the cost of reduced stability.[1] Conversely, the pinacol ester offers enhanced stability and ease of handling, albeit sometimes with a slight attenuation in reactivity.[1]
| Property | Free (2-Iodo-4,5-dimethoxyphenyl)boronic Acid | (2-Iodo-4,5-dimethoxyphenyl)boronic Acid Pinacol Ester |
| Stability | Prone to dehydration to form boroxine trimers. Susceptible to protodeboronation under harsh conditions. Limited shelf-life.[1] | Significantly more stable towards air and moisture. Not prone to boroxine formation. Longer shelf-life.[1] |
| Handling | Often a fluffy, crystalline solid that can be difficult to handle and weigh accurately. Can be hygroscopic. | Typically a well-behaved, free-flowing crystalline solid. Less hygroscopic, simplifying handling. |
| Solubility | Generally soluble in polar aprotic solvents (e.g., THF, Dioxane) and aqueous base. | Soluble in a wider range of organic solvents, including non-polar solvents like hexanes and ethers. |
| Reactivity | Often more reactive, potentially leading to faster reaction times or lower catalyst loadings in some systems.[2] | May require slightly more forcing conditions (higher temperature or longer reaction times) in some cases. However, can provide more consistent results due to higher purity and stability. |
| Purification | Can be challenging to purify by standard silica gel chromatography due to interactions with silanol groups, leading to streaking and decomposition.[2] Acid/base extraction is a common purification strategy. | Generally amenable to purification by silica gel chromatography.[1] Its non-polar nature allows for elution with common solvent systems. |
| Common Impurities | Boroxine trimers, protodeboronation product (1-iodo-3,4-dimethoxybenzene), residual starting materials. | Unreacted pinacol, residual boronic acid (if incompletely esterified). |
The Chemistry Behind the Choice: Understanding Stability and Reactivity
The enhanced stability of the pinacol ester can be attributed to the steric bulk of the pinacol group, which protects the boron atom from hydrolysis and other degradation pathways. This steric hindrance, however, can also slightly temper its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Free boronic acids, with their exposed B(OH)₂ group, are more susceptible to dehydration, leading to the formation of cyclic boroxine trimers. While often in equilibrium with the monomeric form in solution, the presence of boroxines can complicate stoichiometry and reaction kinetics. Furthermore, the C-B bond in electron-rich arylboronic acids can be susceptible to cleavage (protodeboronation), particularly under harsh basic conditions or at elevated temperatures, leading to the formation of undesired byproducts.[3]
Experimental Comparison: A Representative Suzuki-Miyaura Coupling
To illustrate the practical differences in a laboratory setting, we present a comparative protocol for the Suzuki-Miyaura coupling of both the free boronic acid and its pinacol ester with a common coupling partner, 4-bromotoluene.
Protocol 1: Esterification of (2-Iodo-4,5-dimethoxyphenyl)boronic acid
This preliminary step is essential for accessing the pinacol ester derivative and highlights the ease of its preparation.
Caption: Workflow for the synthesis of the pinacol ester.
Step-by-Step Procedure:
-
To a solution of (2-Iodo-4,5-dimethoxyphenyl)boronic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added pinacol (1.1 equiv).
-
Anhydrous magnesium sulfate (MgSO₄) (1.5 equiv) is added as a dehydrating agent.
-
The resulting suspension is stirred vigorously at room temperature for 16-24 hours.
-
The reaction mixture is filtered to remove the MgSO₄, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure pinacol ester.[1]
Protocol 2: Comparative Suzuki-Miyaura Coupling
Caption: Comparative workflow for Suzuki-Miyaura coupling.
Representative Procedure (to be adapted for each reagent):
-
To a reaction vessel, add the boronic acid derivative (free acid or pinacol ester, 1.2 equiv), 4-bromotoluene (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, for instance, potassium carbonate (K₂CO₃) (2.0 equiv).[3]
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Degassed solvent, such as a mixture of 1,4-dioxane and water (4:1), is added.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Analysis of Expected Outcomes and Purification Strategies
Using Free (2-Iodo-4,5-dimethoxyphenyl)boronic Acid:
-
Reaction Progress: The reaction may proceed faster due to the higher intrinsic reactivity of the free boronic acid. However, the formation of byproducts from protodeboronation is a potential risk, especially with prolonged reaction times or at higher temperatures.
-
Purification: The primary challenge lies in purification. The crude product will likely contain unreacted boronic acid and its boroxine form.
-
Acid/Base Extraction: A simple and effective method to remove the acidic boronic acid is to wash the organic solution of the crude product with an aqueous base (e.g., 1M NaOH). The deprotonated boronic acid will partition into the aqueous layer, leaving the desired, typically less polar, biaryl product in the organic phase.
-
Chromatography: Direct purification of the crude mixture on silica gel is often problematic. The acidic nature of both the desired product (if it contains acidic functionalities) and the boronic acid impurity can lead to significant streaking and poor separation.
-
Recrystallization: If the biaryl product is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Using (2-Iodo-4,5-dimethoxyphenyl)boronic Acid Pinacol Ester:
-
Reaction Progress: The reaction may require slightly longer heating or a higher catalyst loading to achieve full conversion compared to the free boronic acid. However, the improved stability of the pinacol ester often leads to a cleaner reaction profile with fewer byproducts.
-
Purification: Purification is generally more straightforward.
-
Chromatography: The non-polar nature of the pinacol ester allows for efficient purification by standard silica gel column chromatography using common eluent systems like hexanes/ethyl acetate. This method is effective at separating the desired biaryl product from unreacted starting materials and other impurities.
-
Removal of Boronic Acid Impurity: If the starting pinacol ester contained some free boronic acid, this can be removed prior to chromatography by a quick wash with a mild aqueous base.
-
Conclusion and Recommendations
The choice between free (2-Iodo-4,5-dimethoxyphenyl)boronic acid and its pinacol ester derivative is a strategic one, dictated by the specific demands of the synthetic route.
Choose the free boronic acid when:
-
Maximizing reactivity is the primary concern, and a rapid, small-scale synthesis is desired.
-
The subsequent purification will involve non-chromatographic methods such as acid/base extraction or recrystallization.
-
The stability of the boronic acid under the planned reaction conditions has been established or is not a major concern.
Choose the pinacol ester derivative when:
-
Stability, shelf-life, and ease of handling are critical.
-
A clean reaction profile with minimal byproducts is desired, especially in complex, multi-step syntheses.
-
Standard purification techniques like silica gel chromatography are planned for product isolation.
-
Reproducibility and scalability are important factors in the synthetic campaign.
Ultimately, the pinacol ester of (2-Iodo-4,5-dimethoxyphenyl)boronic acid often represents a more robust and versatile choice for a wide range of applications in modern organic synthesis, providing a reliable and purifiable building block for the construction of complex molecular architectures.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981 , 20(7), 539-646. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 2014 , 53(8), 2086-2087. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011 , 133(7), 2116-2119. [Link]
-
Butters, M.; et al. The Suzuki-Miyaura Cross-Coupling Reaction in the Chemical Industry. Angewandte Chemie International Edition, 2010 , 49(31), 5266-5283. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58(48), 9633-9695. [Link]
-
Tyrell, E.; Brookes, P. The use of the Suzuki-Miyaura cross-coupling reaction in the industrial manufacture of pharmaceuticals. Organic & Biomolecular Chemistry, 2013 , 11(11), 1734-1750. [Link]
-
Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Partners in Cross-Coupling Reactions. Accounts of Chemical Research, 2012 , 45(5), 834-846. [Link]
-
Organic Syntheses. Preparation of Pinacol Boronates. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013 , 42, 9319-9332. [Link]
Sources
4. Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of (2-Iodo-4,5-dimethoxyphenyl)boronic Acid
Status: Active Ticket ID: IDMPBA-PURITY-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Analyzing (2-Iodo-4,5-dimethoxyphenyl)boronic acid (IDMPBA) presents a unique set of chromatographic challenges. Unlike standard organic small molecules, arylboronic acids exist in a dynamic equilibrium between their monomeric acid form and their trimeric anhydride (boroxine). Furthermore, the presence of the iodine atom and electron-donating methoxy groups influences both the compound's retention behavior and its susceptibility to protodeboronation (cleavage of the C-B bond).
This guide moves beyond generic protocols to address the specific physicochemical behaviors of IDMPBA, ensuring you distinguish between true impurities and method-induced artifacts.
Module 1: Critical Chromatography Challenges
Issue 1: Peak Tailing & Broadening
User Complaint: "My main peak is tailing significantly (As > 1.5), even on a new C18 column."
Root Cause: Boronic acids are Lewis acids (empty p-orbital on Boron). They interact avidly with residual silanols (Si-OH) on the silica support of HPLC columns. Additionally, at neutral pH, the boronic acid may partially ionize (pKa typically ~8-9), leading to mixed-mode retention mechanisms.
The Solution: You must suppress silanol activity and ensure the analyte remains in a single ionization state (neutral).
-
Stationary Phase: Use a "High Purity" or "Hybrid" silica column that is fully end-capped.
-
Recommended: Waters XSelect HSS T3 or Agilent ZORBAX Eclipse Plus C18.
-
-
Mobile Phase Modifier: Acidification is non-negotiable.
-
Protocol: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to both mobile phases (Water and Acetonitrile). This lowers the pH to ~2.5, protonating silanols and keeping the boronic acid neutral.
-
Issue 2: The "Ghost" Peaks (Boroxine Artifacts)
User Complaint: "I see multiple peaks in my chromatogram, but NMR shows the compound is pure. Are these impurities?"
Root Cause: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . In an HPLC system, if the environment is not sufficiently aqueous or acidic, the boroxine may partially separate from the monomer, appearing as a split peak or a "ghost" impurity.
The Solution: Force the equilibrium toward the monomeric species on-column.
-
Thermodynamics: The hydrolysis of boroxine to boronic acid is rapid in the presence of water.
-
Action: Ensure your method is Reversed-Phase (RP) with a significant aqueous fraction. Avoid Normal Phase chromatography for purity determination unless strictly necessary.
Module 2: Visualizing the Chemistry
The following diagrams illustrate the troubleshooting logic and the chemical equilibrium governing your analysis.
Figure 1: Decision tree for diagnosing peak shape anomalies in boronic acid HPLC.
Figure 2: The dynamic equilibrium between monomer and boroxine. Aqueous mobile phases drive this reaction to the left (Monomer).
Module 3: Standardized Experimental Protocol
This protocol is designed to minimize artifacts and maximize stability.
Sample Preparation
-
Solvent: Acetonitrile : Water (50:50 v/v).
-
Warning:Avoid Methanol. Boronic acids can rapidly form methyl esters in methanol, which may appear as impurities with slightly different retention times [1].
-
-
Concentration: 0.5 – 1.0 mg/mL.
-
Container: Amber glass vials (Protect the C-I bond from photodegradation).
HPLC Conditions (Reverse Phase)
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., ZORBAX Eclipse Plus) | High surface coverage resists silanol interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses silanol ionization and stabilizes the boronic acid. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of MPA; prevents baseline drift. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 25°C - 30°C | Avoid high heat (>40°C) which accelerates protodeboronation [2]. |
| Detection | UV @ 254 nm | Primary aromatic absorption. |
| Injection Vol | 5 - 10 µL | Prevent column overload which exacerbates tailing. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
Module 4: Stability & Degradation (FAQ)
Q: Is my sample degrading during the run?
A: It is possible. The primary degradation pathway is Protodeboronation , where the
-
Mechanism: This reaction is catalyzed by both acids and bases. However, in the specific case of IDMPBA, the electron-donating methoxy groups (
) increase the electron density on the ring, which can stabilize the C-B bond against nucleophilic attack compared to electron-deficient rings, but susceptibility remains pH-dependent [3]. -
Diagnosis: Look for a peak corresponding to 1-iodo-3,4-dimethoxybenzene (the deboronated product). This is usually less polar and will elute after the main boronic acid peak in Reverse Phase.
Q: Can I use basic mobile phases (High pH)?
A: No. While high pH can sharpen peaks for some basic compounds, it is detrimental here.
-
Ionization: At pH > 8, the boronic acid converts to the boronate anion (
). -
Silica Dissolution: High pH damages silica columns.
-
Oxidation: Arylboronic acids are susceptible to oxidation by air in basic media, forming phenols (in this case, 2-iodo-4,5-dimethoxyphenol) [2].
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2]
-
Lloyd-Jones, G. C., et al. (2021).[3] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[3] Journal of the American Chemical Society.
-
Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note.
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Technical Guide.[4][5]
Sources
Safety Operating Guide
(2-Iodo-4,5-dimethoxyphenyl)boronic acid proper disposal procedures
Topic: Technical Guide: Safe Disposal of (2-Iodo-4,5-dimethoxyphenyl)boronic acid Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
Executive Summary: Immediate Action Plan
(2-Iodo-4,5-dimethoxyphenyl)boronic acid is a functionalized aryl boronic acid commonly used in Suzuki-Miyaura cross-coupling reactions. For disposal purposes, it must be classified as Hazardous Chemical Waste (Halogenated Organic).[1]
Do NOT dispose of this compound via sanitary sewer or general trash. Do NOT attempt chemical neutralization (e.g., oxidation/hydrolysis) as a primary disposal method in the laboratory; this generates unpredictable iodinated byproducts. Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Hazard Profile & Mechanistic Basis
To ensure safety, one must understand the specific molecular behaviors that dictate these disposal protocols. This compound is not merely "organic waste"; it possesses three distinct functional moieties that drive its handling requirements.
A. The Boronic Acid Moiety (–B(OH)₂)
-
Dehydration Risk: Under dry or acidic conditions, boronic acids spontaneously dehydrate to form trimeric cyclic anhydrides known as boroxines . This alters solubility and melting points, potentially causing waste streams to precipitate unexpectedly in storage lines.
-
Toxicity: While generally lower in toxicity than heavy metals, boron compounds can be reproductive toxins. They must be isolated from the water table.
B. The Aryl Iodide (Ar–I)
-
Thermal Decomposition: The carbon-iodine bond is the weakest among stable carbon-halogen bonds. Upon incineration or uncontrolled heating, it releases elemental Iodine (
) and Hydrogen Iodide ( ), both of which are corrosive and toxic. -
Waste Stream Classification: Because of the iodine content, this waste is Halogenated . Segregating it from non-halogenated solvents is critical for cost control and incinerator compatibility (halogenated waste requires scrubbers to neutralize acidic off-gases).
C. The Dimethoxy Substituents (–OCH₃)
-
Reactivity: These electron-donating groups activate the aromatic ring. While stable under standard conditions, they make the compound incompatible with strong oxidizers (e.g., Nitric acid, Piranha solution), posing a risk of rapid exothermic decomposition.
Table 1: Physical & Chemical Properties Relevant to Disposal
| Property | Value / Characteristic | Operational Implication |
| Physical State | Solid (Powder) | Dust generation is a primary inhalation risk during transfer.[2] |
| Solubility | Low in water; Soluble in DMSO, MeOH | Do not flush down drains; it will precipitate and clog plumbing. |
| Halogen Content | High (Iodine) | Must be labeled "Halogenated" to prevent corrosion in standard furnaces. |
| Incompatibilities | Strong Oxidizers, Strong Bases | Store away from nitric acid or perchlorates in satellite accumulation areas (SAA). |
Operational Disposal Protocol
Step 1: Waste Segregation & Characterization
Effective disposal starts at the bench. You must segregate this compound based on its state (Solid vs. Liquid).[3]
Visualizing the Workflow: The following logic gate ensures the material ends up in the correct waste stream.
Figure 1: Decision tree for segregating boronic acid waste streams. Note that high concentrations of iodinated compounds in non-halogenated solvents may require re-classification as halogenated waste depending on local facility limits (often >1-2% halogen content).
Step 2: Containerization & Labeling
-
Solids: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers, as residual acidity or iodine release can cause corrosion.
-
Liquids: Use amber glass bottles or solvent-rated HDPE carboys.
-
Labeling Requirements:
-
Chemical Name: Write out fully: "(2-Iodo-4,5-dimethoxyphenyl)boronic acid". Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
Constituents: If in solution, list the solvent percentage (e.g., "95% Methanol, 5% Boronic Acid").
-
Step 3: Final Disposal
Transfer the sealed, labeled container to your facility’s Satellite Accumulation Area (SAA) . The Environmental Health & Safety (EHS) team will transport this to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Method: Incineration is the only approved method.
-
Reasoning: High temperatures (1000°C+) ensure complete destruction of the aromatic ring and capture of iodine vapors in the scrubber systems.
Safety Protocols & Emergency Response
Table 2: Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11 mm minimum) | Provides excellent resistance to solid organic powders and short-term splash protection against common solvents. |
| Eye Protection | Chemical Safety Goggles | Boronic acids are severe eye irritants (H319).[4] Safety glasses are insufficient if dust generation is possible. |
| Respiratory | N95 (if powder) or Fume Hood | Inhalation of boronic acid dust causes respiratory tract irritation (H335). Always handle solids inside a certified fume hood. |
Spill Management (Small Scale < 50g)
-
Evacuate & Ventilate: If outside a hood, clear the area.
-
PPE Up: Don double nitrile gloves, goggles, and a lab coat.
-
Wet Method: Do not dry sweep.[5] Dry sweeping generates dust. Cover the spill with a paper towel dampened with water or acetone.
-
Collect: Scoop the wet material into a hazardous waste container.
-
Decontaminate: Wipe the surface with a mild detergent and water. Treat all cleanup materials (towels, gloves) as hazardous chemical waste.
Regulatory & Compliance Context
-
US EPA (RCRA): While this specific CAS is likely not "P" or "U" listed, it falls under Process Waste . If the waste exhibits toxicity characteristics (via TCLP) or ignitability (if in solvent), it carries codes D001 (Ignitable) or D003 (Reactivity - if potentially explosive, though unlikely here). Most facilities classify it as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents.
-
EU CLP/REACH: Classified as Skin Irrit. 2 (H315) , Eye Irrit. 2 (H319) , and STOT SE 3 (H335) . Waste must be disposed of in accordance with Directive 2008/98/EC.
References
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
